1-Boc-pyrrolidine-3-carboxylic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-75-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Boc-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its structural features, physicochemical parameters, and reactivity, supported by detailed experimental protocols and graphical representations to facilitate its application in research and development.
Chemical Structure and Identification
This compound, systematically named 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a derivative of the non-proteinogenic amino acid pyrrolidine-3-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in peptide synthesis and other organic transformations.[1]
| Identifier | Value |
| IUPAC Name | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
| CAS Number | 59378-75-5 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)O |
| InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 133-138 °C | [2] |
| Boiling Point (Predicted) | 337.2 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.47 ± 0.20 | [2] |
| Solubility | Soluble in chloroform. Slightly soluble in water. | [2] |
| Storage Temperature | 2-8 °C |
Reactivity and Stability
This compound exhibits reactivity characteristic of its two primary functional groups: the carboxylic acid and the Boc-protected amine.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. Its acidity, with a predicted pKa of around 4.47, is typical for a carboxylic acid.[2]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for further functionalization.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Experimental Protocols
A common synthetic route involves the protection of the pyrrolidine-3-carboxylic acid nitrogen atom with a Boc group. The following is a representative experimental protocol.[2]
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Water
-
2 M Glacial Acetic Acid
-
Dichloromethane
Procedure:
-
Dissolve pyrrolidine-3-carboxylic acid in a mixture of methanol and water.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 4 with 2 M glacial acetic acid.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[3]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of melting).
-
The recorded temperature range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
A selection of solvents (e.g., water, chloroform, ethanol, hexane, 5% aq. NaOH, 5% aq. HCl)
Procedure:
-
Place approximately 20-30 mg of this compound into a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 30-60 seconds.[4]
-
Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is partially soluble or insoluble.
-
For acidic or basic solutions, observe for any reaction (e.g., effervescence) in addition to dissolution.[5]
Potentiometric titration is a standard and accurate method for determining the pKa of an acidic compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
A known concentration of this compound solution in water or a suitable co-solvent.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH).
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[6]
-
Continue the titration until the pH has risen significantly and begins to plateau in the basic region.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.[7]
Structural and Functional Relationships
The structure of this compound dictates its utility in chemical synthesis. The diagram below illustrates the key functional groups and their roles.
References
- 1. bellevuecollege.edu [bellevuecollege.edu]
- 2. This compound | 59378-75-5 [chemicalbook.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. chem.ws [chem.ws]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
1-Boc-pyrrolidine-3-carboxylic acid structure and stereochemistry
An In-depth Technical Guide to 1-Boc-pyrrolidine-3-carboxylic acid: Structure, Stereochemistry, and Applications
Introduction
This compound is a protected amino acid derivative that serves as a crucial chiral building block in medicinal chemistry and organic synthesis.[1][2] As a derivative of pyrrolidine-3-carboxylic acid (also known as β-proline), its structure incorporates a five-membered pyrrolidine ring, which is a privileged scaffold found in numerous natural products and synthetic drugs.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and handling, allowing for controlled reactions in multi-step syntheses.[2]
This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in modern drug discovery for researchers, scientists, and drug development professionals.
Structure and Stereochemistry
The molecular structure of this compound consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine ring). A carboxylic acid (-COOH) functional group is attached at the C-3 position, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N-1).[4]
The carbon atom at the 3-position is a chiral center, which means the molecule can exist as two non-superimposable mirror images, or enantiomers:
-
(S)-1-Boc-pyrrolidine-3-carboxylic acid
-
(R)-1-Boc-pyrrolidine-3-carboxylic acid
The absolute configuration, (R) or (S), at this stereocenter is critical as the enantiomers often exhibit distinct pharmacological and biological activities.[5][6] This makes enantioselective synthesis and chiral separation paramount for its use in pharmaceutical development.[6][7] The SMILES string for the (S)-enantiomer is CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(=O)O, while the (R)-enantiomer is represented by CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O.[5]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound vary between its racemic form and its pure enantiomers. This data is essential for experimental design, including reaction setup, purification, and characterization.
Physicochemical Properties
The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| CAS Number | 59378-75-5 | [8] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 133-138 °C | [1] |
| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.47 ± 0.20 | [1][9] |
| Solubility | Soluble in Chloroform, slightly soluble in water. | [1][10] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Enantiomer-Specific Properties
| Property | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 140148-70-5[5] | 72925-16-7 |
| Melting Point | 140-145 °C | 138-143 °C |
| Optical Activity | [α]/D +15.0°, c = 0.5% in chloroform | [α]/D -15.0, c = 0.5% in chloroform |
Spectroscopic Data
While detailed spectral data is best obtained from direct analysis, typical characterization includes ¹H NMR spectroscopy. The InChI identifier for the racemic compound is InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13).[11]
Synthesis and Experimental Protocols
The preparation of this compound is a fundamental procedure for its use in further synthetic applications.
Synthesis via Boc Protection
The most common synthetic route involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid [10]
-
Suspend (S)-pyrrolidine-3-carboxylic acid (1.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.58 mmol) in a mixture of deionized water (1 mL) and acetone (3 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add solid sodium carbonate (Na₂CO₃, 0.660 mmol) to the cooled mixture.
-
Stir the reaction mixture for 3 hours at 0°C to room temperature.
-
After the reaction is complete, remove the acetone under reduced pressure (rotary evaporation).
-
Add a 20% (w/v) aqueous solution of citric acid dropwise to the remaining aqueous mixture until the pH reaches 4.
-
Dilute the mixture with deionized water (15 mL) and ethyl acetate (EtOAc, 15 mL).
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 10 mL).
-
Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product as a white solid.
Chiral Separation
For applications requiring enantiomerically pure starting material, the racemic mixture must be separated. Diastereomeric salt crystallization is a classical and scalable method for this purpose.[6]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization [6]
-
Dissolve racemic this compound in a suitable solvent such as ethanol.
-
Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine or a chiral acid like (R)-(-)-mandelic acid).
-
Heat the mixture gently to ensure complete dissolution of both components.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
To recover the enantiomerically enriched carboxylic acid, treat the collected salt with a base (e.g., NaOH solution) to neutralize the resolving agent.
-
Extract the chiral resolving agent and then acidify the aqueous layer to precipitate the pure enantiomer of this compound.
Applications in Drug Development
The pyrrolidine scaffold is a key structural feature in many biologically active compounds.[2][12] this compound, particularly its chiral forms, serves as a versatile starting material for constructing these complex molecules.
Key Applications:
-
Chiral Pool Synthesis: Its inherent chirality allows it to be used as a starting material to access optically pure compounds without requiring complex asymmetric synthesis steps.[2]
-
Enzyme Inhibitors: It is a building block for various enzyme inhibitors. A prominent example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are oral hypoglycemic agents for treating type 2 diabetes.[2]
-
Receptor Agonists: Derivatives have been reported as receptor agonists, highlighting the scaffold's utility in modulating biological pathways.[3]
-
CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.[7]
Example Signaling Pathway: DPP-4 Inhibition
DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. Molecules synthesized from this compound can serve as the core of these inhibitors.[2]
Caption: Simplified signaling pathway of DPP-4 inhibition.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Eye Damage/Irritation | H318 | Causes serious eye damage.[5] |
| Skin Corrosion/Irritation | R38 | Irritating to skin.[1][9] |
| Respiratory Irritation | R37 | Irritating to respiratory system.[1][9] |
| Aquatic Hazard (Acute) | H400 / R50 | Very toxic to aquatic life.[5] |
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
-
Environmental: Avoid release to the environment. Dispose of as hazardous waste.
-
First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][9]
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 59378-75-5 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. This compound(59378-75-5) 1H NMR [m.chemicalbook.com]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details methodologies for both racemic and enantioselective syntheses, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions.
Introduction
This compound, also known as 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a chiral heterocyclic compound widely utilized in the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine scaffold and orthogonal protecting groups—a Boc-protected amine and a carboxylic acid—make it an ideal starting material for the construction of complex molecular architectures with diverse therapeutic applications. This guide will explore the most prevalent and efficient methods for its preparation, offering insights into the selection of appropriate synthetic strategies based on desired stereochemistry, scalability, and cost-effectiveness.
Racemic Synthesis Pathways
Racemic this compound can be efficiently prepared from readily available and inexpensive starting materials. The most common and economically viable route starts from itaconic acid.
Synthesis from Itaconic Acid
This pathway involves a multi-step sequence starting with the Michael addition of an amine to itaconic acid, followed by cyclization to a pyrrolidone intermediate, reduction of the lactam, and subsequent N-protection. Benzylamine is a common choice for the initial amine addition due to its ease of removal in a later step.
The overall transformation can be visualized as follows:
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
A procedure analogous to the synthesis of similar substituted pyrrolidones is employed.[1][2]
-
To a solution of itaconic acid (1.0 eq) in water, benzylamine (1.0 eq) is added.
-
The reaction mixture is heated to reflux for 4-12 hours.
-
After cooling, the formed precipitate is filtered, washed with water, and dried to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Reduction of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
The lactam functionality is reduced to the corresponding amine.
-
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is suspended in a dry aprotic solvent such as THF.
-
A reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (excess), is carefully added portion-wise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-benzylpyrrolidine-3-carboxylic acid.
Step 3: Debenzylation and Boc Protection
The benzyl group is removed, and the Boc protecting group is introduced.[3][4]
-
1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) until debenzylation is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield pyrrolidine-3-carboxylic acid.
-
The crude pyrrolidine-3-carboxylic acid is dissolved in a mixture of dioxane and 1N sodium hydroxide.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in dioxane is added at room temperature, and the mixture is stirred for 1.5-3 hours.
-
The reaction mixture is worked up by extraction to afford this compound.
Enantioselective Synthesis Pathways
For applications where specific stereochemistry is required, enantioselective synthesis or resolution of a racemic mixture is necessary.
Hydrolysis of Enantiopure Ester Precursors
A common and high-yielding method to obtain enantiomerically pure this compound is through the hydrolysis of its corresponding methyl or ethyl ester. The enantiopure ester can be sourced commercially or prepared through various asymmetric syntheses.
Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid from (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate [5][6]
-
Sodium hydroxide (2.0 eq) is dissolved in water.
-
This solution is added to a solution of (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 eq) in methanol.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Upon completion, methanol is removed under reduced pressure.
-
The pH of the remaining aqueous solution is adjusted to 4 with 2 M glacial acetic acid.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.
Enzymatic Resolution
Enzymatic resolution offers an efficient method for separating enantiomers of N-substituted-β-proline derivatives. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Data Summary
The following tables summarize the quantitative data for the discussed synthetic pathways.
Table 1: Racemic Synthesis of this compound from Itaconic Acid
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |
| 1 | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Itaconic acid, Benzylamine | - | Water | Good to High |
| 2 | 1-Benzylpyrrolidine-3-carboxylic acid | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | LiAlH₄ | THF | Moderate to Good |
| 3 | This compound | 1-Benzylpyrrolidine-3-carboxylic acid | H₂, Pd/C; (Boc)₂O, NaOH | MeOH; Dioxane/H₂O | Good to High |
Table 2: Enantioselective Synthesis via Hydrolysis
| Starting Material | Product | Key Reagents | Solvent | Typical Yield | Enantiomeric Purity |
| (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate | (R)-1-Boc-pyrrolidine-3-carboxylic acid | NaOH | MeOH/H₂O | 83%[5][6] | >98% |
| (S)-Methyl 1-Boc-pyrrolidine-3-carboxylate | (S)-1-Boc-pyrrolidine-3-carboxylic acid | NaOH | MeOH/H₂O | Typically >80% | >98% |
Conclusion
The synthesis of this compound can be achieved through several effective pathways. For racemic material, the route starting from itaconic acid is a cost-effective option, despite being a multi-step process. For enantiomerically pure products, the hydrolysis of a commercially available or pre-synthesized chiral ester is a straightforward and high-yielding method. Enzymatic resolution provides an alternative and elegant approach to obtaining chiral products from a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the required stereochemistry, scale of the synthesis, and economic considerations. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound | 59378-75-5 [chemicalbook.com]
Spectroscopic Analysis of 1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for the comprehensive spectroscopic analysis of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol .[1][2] The spectroscopic data presented below are essential for the structural elucidation and purity assessment of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~3.5-3.7 | multiplet | 2H | -NCH₂- |
| ~3.3-3.5 | multiplet | 2H | -NCH₂- |
| ~2.9-3.1 | multiplet | 1H | -CH(COOH)- |
| ~2.1-2.3 | multiplet | 2H | -CH₂- |
| 1.45 | singlet | 9H | -C(CH₃)₃ |
Note: Chemical shifts can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | -COOH |
| ~154 | -C=O (Boc) |
| ~80 | -C(CH₃)₃ |
| ~45-55 | -NCH₂- |
| ~40-45 | -CH(COOH)- |
| ~28-32 | -CH₂- |
| 28.5 | -C(CH₃)₃ |
Note: The exact chemical shifts for the pyrrolidine ring carbons can show some variability due to the presence of rotamers of the Boc-group.[4]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 2975 | Medium-Strong | C-H stretch (Alkyl) |
| 1740-1690 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1680-1640 | Strong | C=O stretch (Carbamate, Boc) |
| 1400-1360 | Medium | C-H bend (t-butyl) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| 1160 | Strong | C-O stretch (Carbamate, Boc) |
| 950-910 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[5][6][7] The carbonyl stretching frequency is also a prominent feature.[8]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 216.1230 | [M+H]⁺ |
| 238.1049 | [M+Na]⁺ |
| 160.0706 | [M-C₄H₉+H]⁺ |
| 116.0706 | [M-Boc+H]⁺ |
Note: M represents the parent molecule. The fragmentation pattern is dependent on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (in Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.[9]
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[10]
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).
-
Set the mass range to scan from m/z 50 to 500.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and observe characteristic daughter ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis.
References
- 1. Pyrrolidine-3-carboxylic acid, N-BOC protected [cymitquimica.com]
- 2. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. mzCloud – S N Boc 3 pyrrolidinol [mzcloud.org]
Physical properties: melting point, boiling point, solubility of 1-Boc-pyrrolidine-3-carboxylic acid
This technical guide provides an in-depth overview of the key physical properties of 1-Boc-pyrrolidine-3-carboxylic acid, a commonly used building block in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for its physical characteristics and the experimental procedures for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key physical data.
| Physical Property | Value |
| Melting Point | 133-138 °C |
| Boiling Point | 337.2 ± 35.0 °C (Predicted) |
| Solubility | Soluble in Chloroform |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and solubility of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Workflow for Melting Point Determination
Caption: Workflow for the determination of melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound is a solid at room temperature, its boiling point is typically predicted or measured under reduced pressure to prevent decomposition.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Workflow for Boiling Point Determination
Caption: Workflow for the determination of boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound is an important parameter for its use in reactions and for its purification.
Methodology:
-
Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), the solvent is added dropwise with continuous agitation.
-
Observation: The substance is considered "soluble" if it completely dissolves to form a clear solution. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the solute. The terms "sparingly soluble" and "insoluble" are used for substances that show partial or no dissolution, respectively.
Logical Flow for Solubility Testing
Caption: Logical flow for qualitative solubility assessment.
Chiral Scaffolds in Focus: A Technical Guide to the (R) and (S) Enantiomers of 1-Boc-pyrrolidine-3-carboxylic Acid
For Immediate Release
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its therapeutic efficacy and safety. Chiral building blocks, therefore, serve as indispensable tools for the synthesis of enantiomerically pure active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the (R) and (S) enantiomers of 1-Boc-pyrrolidine-3-carboxylic acid, two such pivotal chiral synthons. Addressed to researchers, scientists, and drug development professionals, this document details their synthesis, resolution, and application, underscoring their significance in constructing complex, biologically active molecules.
The pyrrolidine ring is a prevalent structural motif in a multitude of natural products and synthetic drugs.[1] The stereochemistry of substituents on this ring profoundly influences the pharmacological profile of the resultant compounds.[2] Consequently, access to enantiomerically pure building blocks like (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic acid is paramount for the rational design of novel therapeutics.
Physicochemical Properties
A clear differentiation between the (R) and (S) enantiomers is fundamental for their appropriate application. The following table summarizes their key physicochemical properties.
| Property | (R)-1-Boc-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid |
| CAS Number | 72925-16-7[3] | 140148-70-5[4] |
| Molecular Formula | C₁₀H₁₇NO₄[3] | C₁₀H₁₇NO₄[4] |
| Molecular Weight | 215.25 g/mol [3] | 215.25 g/mol [4] |
| Appearance | White to off-white solid/powder[5] | White powder[4] |
| Melting Point | 138-143 °C[3] | 140-145 °C[4] |
| Optical Activity | [α]/D -15.0° (c = 0.5% in chloroform)[3] | [α]/D +15.0° (c = 0.5% in chloroform)[4] |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate.[5] | Soluble in chloroform.[6] |
Synthesis and Chiral Resolution: Experimental Protocols
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
One notable method for the enantioselective synthesis of related pyrrolidine derivatives involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This approach utilizes a chiral ligand, such as sparteine, to mediate the enantioselective deprotonation of N-Boc-pyrrolidine, leading to the formation of a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios.[7] While this specific example focuses on 2-substituted pyrrolidines, similar principles of asymmetric catalysis can be applied to generate 3-substituted derivatives.
A general workflow for the synthesis of a chiral pyrrolidine derivative is outlined below:
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]
- 7. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
A Technical Guide to the Applications of 1-Boc-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid derivative, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its structurally rigid, stereochemically defined pyrrolidine scaffold provides an ideal foundation for the synthesis of complex and biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group at the 3-position allows for selective and orthogonal chemical modifications, making it a versatile starting material in the drug discovery pipeline.[1][2] The pyrrolidine ring is a "privileged scaffold," frequently found in natural products and FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][3][4] This guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of enzyme inhibitors and receptor agonists, alongside detailed experimental protocols and key data.
Physicochemical Properties
A summary of the key physicochemical properties for both (R) and (S)-enantiomers of this compound is presented below.
| Property | (R)-1-Boc-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid | Reference(s) |
| CAS Number | 72925-16-7 | 140148-70-5 | [5][6] |
| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | [7][8] |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [7][8] |
| Appearance | Powder / White to off-white solid | Powder | [5][6][8] |
| Melting Point | 138-143 °C | 140-145 °C | [5][6] |
| Optical Activity | [α]/D -15.0, c = 0.5% in chloroform | [α]/D +15.0°, c = 0.5% in chloroform | [5][6] |
| Storage Temperature | 2-8°C | 2-8°C | [5][6] |
Core Applications in Drug Discovery
The unique conformational constraints of the pyrrolidine ring make this compound an excellent starting material for creating potent and selective modulators of various biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[2] Inhibiting DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion. The pyrrolidine scaffold is a key feature of many highly effective DPP-4 inhibitors.[2] For instance, the synthesis of Vildagliptin involves intermediates that can be derived from pyrrolidine-based structures.[2]
Below is a diagram illustrating the role of DPP-4 inhibitors in glucose metabolism.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for PPARα and PPARγ.[3] These receptors are key regulators of glucose metabolism and dyslipidemia, making them important targets for type 2 diabetes treatment. SAR studies revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is preferred for optimal activity.[3]
Factor XIa (FXIa) Inhibitors for Thrombosis
Inhibiting Factor XIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[2] The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective FXIa inhibitors.
γ-Aminobutyric Acid (GABA) Uptake Inhibitors
The versatility of (R)-pyrrolidine-3-carboxylic acid as a chiral building block is also demonstrated in its application for the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors, which have potential applications in neurological disorders.[1]
Summary of Biological Activities
The table below summarizes the biological activities of various derivatives synthesized using the pyrrolidine-3-carboxylic acid scaffold.
| Target | Compound Class | Key Derivative(s) | Biological Activity (EC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| PPARα/γ | 4-benzylpyrrolidine-3-carboxylic acids | Compounds 25 and 26 | αEC₅₀ and γEC₅₀ in the low nanomolar range (5–90 nM) | Type 2 Diabetes | [3] |
| hGLYT1 | Pyrrolidine sulfonamides | Compound 23t | Kᵢ = 0.001 μM | Neurological Disorders | [3] |
| RORγt | Substituted Pyrrolidines | Compound 15 | EC₅₀ = 61 nM | Autoimmune Diseases | [3] |
Key Experimental Protocols & Synthetic Strategies
This compound serves as a versatile starting point for a variety of chemical transformations. Its functional groups can be manipulated to build complex molecular architectures.
General Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid
A common method involves the hydrolysis of the corresponding methyl ester.[9]
Protocol:
-
Dissolve methyl (R)-1-Boc-pyrrolidine-3-carboxylate (10.00 mmol) in methanol (30 mL).
-
Prepare a solution of sodium hydroxide (20.00 mmol) in water (15 mL) and add it to the methanol solution.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring completion by TLC.
-
Remove the methanol by concentration under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 4 using 2 M glacial acetic acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Synthesis of Derivatives via Organocatalytic Michael Addition
This method allows for the concise, enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[2][10][11]
Protocol:
-
Michael Addition: Perform an organocatalytic, enantioselective Michael addition between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. This step establishes the key stereocenters.
-
Reductive Cyclization: The resulting adduct from the Michael addition undergoes a reductive cyclization to form the final substituted pyrrolidine-3-carboxylic acid derivative. This method is atom-economical and can produce highly enantiomerically enriched products.[10][11]
Synthesis of Derivatives via 1,3-Dipolar Cycloaddition
This classical method is used to prepare five-membered heterocycles like pyrrolidines. The reaction occurs between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an olefin).[3][4] This approach is highly effective for creating densely substituted pyrrolidine structures.[3]
The following diagram illustrates a general workflow for the functionalization of this compound.
Conclusion
This compound is an indispensable chiral building block in modern medicinal chemistry. Its inherent stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[1] The synthetic strategies outlined in this guide, from fundamental transformations to advanced catalytic methods, empower researchers to harness the full potential of this versatile scaffold in the quest for novel therapeutics. Its continued application in drug discovery programs underscores its significance and promises further innovations in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 6. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]
- 7. Buy this compound | 59378-75-5 [smolecule.com]
- 8. Pyrrolidine-3-carboxylic acid, N-BOC protected [cymitquimica.com]
- 9. This compound | 59378-75-5 [chemicalbook.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 1-Boc-pyrrolidine-3-carboxylic Acid in Chiral Synthesis: A Technical Guide
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its rigid, non-planar structure provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[2] Within this class of compounds, 1-Boc-pyrrolidine-3-carboxylic acid stands out as a versatile and highly valuable chiral building block. Available as a racemic mixture or in its enantiomerically pure (R) and (S) forms, this compound offers chemists a strategic entry point for introducing stereochemistry and conformational constraint into complex molecules.[4][5]
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the C3 position allows for orthogonal chemical manipulations.[4] The Boc group ensures stability during many synthetic transformations and can be readily removed under acidic conditions, while the carboxylic acid serves as a handle for a wide range of coupling reactions.[6][7] This guide provides an in-depth technical overview of the synthesis, properties, and strategic applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Chiral Properties
The distinct properties of the racemic mixture and the individual enantiomers of this compound are fundamental to their application in stereoselective synthesis. The quantitative data for these compounds are summarized below.
| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |
| CAS Number | 59378-75-5 | 140148-70-5 | 72925-16-7 | [8][9] |
| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | [9][10] |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol | 215.25 g/mol | [9][10] |
| Appearance | White to off-white powder/crystal | Powder | Powder | [9][11] |
| Melting Point | 133-138 °C | 140-145 °C | 138-143 °C | [9][12] |
| Optical Rotation | Not Applicable | [α]/D +15.0° (c=0.5% in CHCl₃) | [α]/D -15.0° (c=0.5% in CHCl₃) | [9] |
| Solubility | Soluble in Chloroform | Soluble in Chloroform | Soluble in Chloroform | [10][13] |
| pKa | 4.47 ± 0.20 (Predicted) | 4.47 ± 0.20 (Predicted) | 4.47 ± 0.20 (Predicted) | [13] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical step for its use in asymmetric synthesis. This typically involves the synthesis of the racemic compound followed by chiral resolution.
General Synthesis Workflow
The most common route involves the N-protection of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[10][14] The resolution of the resulting racemic mixture can then be achieved through methods like diastereomeric salt crystallization or enzymatic kinetic resolution.[15]
Caption: General workflow for synthesis and chiral resolution.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is adapted from established procedures for Boc protection of amino acids.[10][14]
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as methanol (MeOH).
-
Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution and stir.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and adjust the pH to ~3-4 with a mild acid (e.g., 1M HCl or glacial acetic acid). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography if necessary.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a general procedure for resolving racemic carboxylic acids.[15]
-
Dissolution: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol) with heating.
-
Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent, also with heating.
-
Salt Formation: Add the resolving agent solution to the racemic acid solution. Heat the combined mixture to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid and liberate the chiral resolving agent. Extract the resolving agent with an organic solvent.
-
Final Product: Acidify the remaining aqueous layer to a pH of ~3-4 with 1M HCl to precipitate the enantiomerically enriched this compound. Collect the solid by filtration, wash with cold water, and dry.
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).[15]
Core Applications in Chiral Synthesis
The enantiopure forms of this compound are instrumental in synthesizing a wide array of complex molecules, particularly in the pharmaceutical industry.
Synthesis of DPP-4 Inhibitors
A prominent application of (R)-pyrrolidine-3-carboxylic acid derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[4][5] The pyrrolidine scaffold is a key structural feature that fits into the active site of the DPP-4 enzyme.[5]
Caption: Mechanism of action of DPP-4 inhibitors in glucose control.[5]
Constrained Amino Acids and Peptide Mimetics
The rigid pyrrolidine ring makes its derivatives excellent candidates for use as conformationally constrained amino acid analogues in peptide synthesis.[16] Incorporating these structures into peptides can enforce specific secondary structures, such as turns or helices, which can enhance binding affinity to biological targets and improve metabolic stability compared to their flexible, natural counterparts.[17]
General Amide Coupling Reaction
One of the most frequent transformations of this compound is amide bond formation. This reaction is fundamental to building larger molecules, including peptide chains and various drug candidates.
Caption: Logical workflow for a standard amide coupling reaction.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for forming an amide bond.
-
Reactant Preparation: Dissolve this compound (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents), and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography or crystallization.
Conclusion
This compound, in both its racemic and enantiopure forms, is a cornerstone chiral building block in modern organic synthesis. Its defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for constructing complex, three-dimensional molecules. From its critical role in the development of metabolic disease therapies like DPP-4 inhibitors to its use in creating novel, conformationally constrained peptides, this compound empowers chemists to precisely control molecular architecture. The detailed protocols and data presented in this guide underscore its strategic importance and provide a practical framework for its effective application in research and drug development.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 59378-75-5 [chemicalbook.com]
- 9. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. N-Boc-ピロリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound CAS#: 59378-75-5 [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Key reactions involving 1-Boc-pyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Core Reactions of 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrrolidine ring, a protected secondary amine (Boc group), and a carboxylic acid, provides a versatile scaffold for synthesizing a wide array of complex and biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the carboxylic acid moiety and can be readily removed under acidic conditions to enable further functionalization at the nitrogen atom.[3][4] This guide details the key reactions involving the carboxylic acid group, providing experimental protocols, quantitative data, and workflow visualizations to aid researchers in its application.
Amide Bond Formation (Amide Coupling)
The most prevalent reaction of this compound is its coupling with primary or secondary amines to form amide bonds. This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical agents.[5][6] The process typically involves the activation of the carboxylic acid using coupling reagents to make it more susceptible to nucleophilic attack by the amine.[7][8]
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for an amide coupling reaction using a carbodiimide-based coupling reagent like EDC in the presence of an additive like HOBt.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol describes a general procedure for the coupling of an amine to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Reagents: Add EDC (1.2-1.5 eq) and HOBt (1.0-1.2 eq) to the solution.[1][7]
-
Stirring: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the active ester intermediate.[8]
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.5 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).[6]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, typically for 2 to 18 hours.[7] Monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up. The product can then be isolated and purified using techniques such as column chromatography.[1]
Quantitative Data: Amide Coupling Reactions
| Amine Substrate | Coupling Reagent | Base | Solvent | Temp. | Yield | Citation |
| Boc-piperidine-4-amine | EDC/HOBt/DMAP | DIPEA | CH₃CN | 23°C | 91% | [6] |
| 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 23°C | 38% | [6] |
| Hydroxyethylamine sulfonamide | EDC/HOBt/DMAP | DIPEA | CH₃CN | 23°C | 65% | [6] |
Reduction to Primary Alcohol
The carboxylic acid functional group can be reduced to a primary alcohol, yielding 1-Boc-3-(hydroxymethyl)pyrrolidine. This derivative is a crucial intermediate for synthesizing various bioactive molecules, including compounds targeting neurological disorders.[5] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce carboxylic acids, the reaction is often performed on the corresponding ester for better selectivity and milder conditions.[9][10][11]
Transformation: Carboxylic Acid to Alcohol
The diagram below outlines the two-step and direct pathways for the reduction.
Caption: Synthetic routes for the reduction of the carboxylic acid.
Experimental Protocol: Reduction via Ester Intermediate
The following protocol is based on the synthesis of the corresponding alcohol from the methyl ester, which can be formed from the carboxylic acid.
-
Esterification (Not Detailed): First, convert this compound to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).
-
Reduction Setup: In a reaction vessel, dissolve methyl 1-Boc-pyrrolidine-3-carboxylate in a suitable solvent like tetrahydrofuran (THF).
-
Reducing Agent: In a separate flask, prepare a solution of sodium borohydride in water.[12]
-
Reaction: Slowly add the sodium borohydride solution to the ester solution. The reaction may require heating under reflux for several hours to proceed to completion.[12]
-
Boc Protection (if starting from un-protected pyrrolidine): If the starting material was 3-hydroxymethylpyrrolidine, the Boc group is added post-reduction by reacting with di-tert-butyl dicarbonate in the presence of a base like triethylamine.[13]
-
Quenching and Extraction: After the reaction is complete, cool the mixture and quench carefully with water. Extract the product into an organic solvent (e.g., chloroform).[12][13]
-
Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting alcohol, for instance, by crystallization from petroleum ether.[12]
Quantitative Data: Synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine
| Starting Material | Key Reagents | Solvent | Yield | Citation |
| 3-pyrrolidine methanol | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 95% | [13] |
| 4-chloro-3-hydroxy-butyronitrile | Sodium borohydride, Boron trifluoride etherate, Di-tert-butyl dicarbonate | Tetrahydrofuran | >85% | [12] |
Esterification
Esterification converts the carboxylic acid into an ester, which can serve as a final product or an intermediate for further transformations, such as reduction or amide coupling.[1] The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.[14]
Experimental Protocol: Fischer Esterification
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) with an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heating: Heat the mixture to reflux and maintain it for several hours. The reaction is an equilibrium, and driving off the water produced can increase the yield.
-
Neutralization: After cooling, carefully neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the ester product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester, which can be further purified if necessary.
Boc Group Deprotection
A key feature of this building block is the ability to remove the Boc protecting group, exposing the secondary amine for subsequent reactions. This deprotection is typically achieved under acidic conditions.[15]
Logical Flow of Boc Deprotection
Caption: Logical diagram of the Boc deprotection process.
Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM).
-
TFA Addition: At 0°C, add a solution of TFA in DCM (e.g., 20-50% TFA v/v).[16]
-
Reaction: Stir the solution at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[15][16]
-
Removal of Volatiles: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The deprotected amine is typically obtained as a TFA salt and can be used directly or neutralized with a base to yield the free amine.
Quantitative Data: Common Deprotection Conditions
| Acid Reagent | Solvent | Temperature | Typical Time | Citation |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-3 hours | [16] |
| 4M Hydrochloric Acid (HCl) | Dioxane | Room Temperature | 1-4 hours | [15][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 59378-75-5 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 13. 1-Boc-3-hydroxymethylpyrrolidine | 114214-69-6 [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. reddit.com [reddit.com]
CAS number and molecular weight of 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Boc-pyrrolidine-3-carboxylic acid, a heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, and stereoisomeric forms, and provides a representative synthetic workflow.
Physicochemical Properties
This compound is a proline derivative protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and the construction of complex organic molecules. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct properties and applications.
| Property | Value | Citations |
| Molecular Formula | C10H17NO4 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][3][4] |
| CAS Number | 59378-75-5 (racemate) | [1][2][3][5][6] |
| 72925-16-7 ((R)-enantiomer) | ||
| 140148-70-5 ((S)-enantiomer) | [4] | |
| Appearance | Powder | |
| Melting Point | 133-138 °C (racemate) | [3] |
| 138-143 °C ((R)-enantiomer) | ||
| 140-145 °C ((S)-enantiomer) |
Synthetic Workflow
The synthesis of this compound is a fundamental process for its application as a versatile building block. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Boc Protection of Pyrrolidine-3-carboxylic acid
This protocol describes a general procedure for the synthesis of this compound from pyrrolidine-3-carboxylic acid.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Reaction Mixture: Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Logical Relationship: Application in Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing a protected amine and a carboxylic acid, allows for selective chemical modifications.
Caption: Role as a synthetic intermediate.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 59378-75-5 [chemicalbook.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes: Incorporation of 1-Boc-pyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis
Introduction
1-Boc-pyrrolidine-3-carboxylic acid is a non-canonical, cyclic amino acid that serves as a constrained proline analog. Its incorporation into peptide sequences is a key strategy in peptidomimetic design to introduce conformational rigidity.[1][][3] This rigidity can lock the peptide backbone into a bioactive conformation, potentially enhancing biological activity, metabolic stability against proteases, and receptor selectivity.[1][4] These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and effective method for SPPS.[5] It involves the use of the acid-labile Boc group for temporary Nα-amino protection and more stable, benzyl-based protecting groups for side chains, which are typically removed during the final cleavage step with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6][7]
Core Principles and Considerations
The incorporation of this compound follows the standard iterative cycle of Boc-SPPS: Nα-Boc deprotection, neutralization, and coupling.[6][8] However, as a secondary amine and a non-natural amino acid, certain challenges like steric hindrance may arise.[9]
Key Considerations:
-
Steric Hindrance: As a proline analog, the secondary amine of this compound can exhibit slower coupling kinetics compared to primary amines. To overcome this, stronger coupling reagents or extended reaction times may be necessary.[9]
-
Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimide reagents like DCC can be used, more efficient aminium/uronium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP are often preferred to ensure high coupling efficiency.[10]
-
Monitoring: The completion of the coupling reaction should be meticulously monitored using a qualitative method like the Kaiser test. Note that the Kaiser test is unreliable for secondary amines; alternative tests like the chloranil test are recommended to confirm the absence of free secondary amines.
-
Deprotection: The Boc group is reliably removed with moderate acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][7] Following deprotection, the resulting trifluoroacetate salt must be neutralized to the free amine before the next coupling cycle.[6][8]
Experimental Protocols
The following protocols outline the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence synthesized on a Merrifield or PAM resin.
Protocol 1: Nα-Boc Deprotection
This protocol describes the removal of the temporary Nα-Boc protecting group from the resin-bound peptide.
Materials and Reagents
| Reagent | Concentration/Purity | Purpose |
|---|---|---|
| Peptide-Resin | N/A | Solid support with growing peptide |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Swelling and Washing Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc Deprotection Agent |
| Isopropanol (IPA) | Reagent Grade | Washing Solvent |
Procedure
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM (10 mL per gram of resin) for 30 minutes in a reaction vessel.[7]
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 5 minutes.[7]
-
Deprotection: Drain the pre-wash solution and add fresh 50% TFA in DCM (10 mL/g resin). Agitate the mixture for 20-30 minutes at room temperature.[7][11]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts.
Protocol 2: Neutralization
After deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be converted to the free amine.[6]
Materials and Reagents
| Reagent | Concentration/Purity | Purpose |
|---|---|---|
| Deprotected Peptide-Resin | N/A | Resin from Protocol 1 |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Solvent |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Neutralizing Base |
Procedure
-
Add a solution of 10% DIEA in DCM (10 mL/g resin) to the washed peptide-resin.
-
Agitate the suspension for 5 minutes at room temperature.[4]
-
Repeat the neutralization step one more time.
-
Drain the neutralization solution and wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.
Protocol 3: Coupling of this compound
This protocol details the coupling of the title compound to the deprotected and neutralized peptide-resin.
Materials and Reagents
| Reagent | Quantity (per mmol of resin substitution) | Purpose |
|---|---|---|
| Peptide-Resin | 1 eq | Free amine for coupling |
| This compound | 3 eq | Amino acid to be coupled |
| HBTU (or PyBOP/HATU) | 2.9 eq | Coupling Reagent |
| HOBt | 3 eq | Racemization Suppressant |
| DIEA | 6 eq | Activation Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Reaction Solvent |
Quantitative Coupling Parameters
| Parameter | Value | Notes |
|---|---|---|
| Amino Acid Equivalents | 3 - 4 eq | Higher equivalents can drive the reaction to completion.[12] |
| Coupling Reagent Equivalents | ~0.95 eq relative to amino acid | To ensure formation of the active ester. |
| Activation Time | 5 minutes | Pre-activation of the carboxylic acid.[1] |
| Coupling Reaction Time | 2 - 4 hours | May require longer time due to steric hindrance. |
| Monitoring Method | Chloranil Test | Kaiser test is not suitable for secondary amines. |
Procedure
-
Activation: In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to pre-activate for 5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[4]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a chloranil test to check for the presence of unreacted secondary amines.
-
Washing: Once the reaction is complete (negative chloranil test), drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (2x).
-
Repeat Cycle: If the peptide chain is not complete, return to Protocol 1 to deprotect the newly added residue. If the coupling was incomplete, a second coupling (double coupling) can be performed before proceeding.[12]
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acids present in the sequence.
Cleavage Cocktails
| Method | Reagent Cocktail | Target Residues | Conditions |
|---|---|---|---|
| TFMSA | TFMSA / TFA / Thioanisole | General purpose | 0°C to RT, 1-2 hours |
| HF | HF / Anisole (or p-cresol) | General purpose, very strong | 0°C, 1 hour (Requires specialized apparatus)[7][10] |
Procedure (Using TFMSA)
-
Final Boc Deprotection: Ensure the N-terminal Boc group is removed by following Protocol 1.
-
Drying: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: In a suitable flask, suspend the dried resin in the cleavage cocktail (e.g., TFMSA/TFA/Thioanisole). Stir the mixture for 1.5-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and wash it with a small amount of TFA. Collect the filtrate and add it dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 1-Boc-pyrrolidine-3-carboxylic Acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-pyrrolidine-3-carboxylic acid is a conformationally constrained proline analogue that serves as a valuable building block in medicinal chemistry and peptide science. Its incorporation into peptide sequences can impart unique structural properties, influencing bioactivity and metabolic stability. This document provides detailed protocols for the efficient coupling of this compound with various amino acids, covering both solution-phase and solid-phase synthesis methodologies.
The protocols outlined below utilize common and effective coupling reagents to facilitate amide bond formation. The choice of methodology and reagents may be adapted based on the specific amino acid being coupled, the desired scale of the reaction, and available laboratory resources.
Core Principles of Amide Bond Formation
The coupling of a carboxylic acid with an amine to form an amide bond is a condensation reaction that requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group of the partner amino acid. Common coupling strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[1][2] More potent uronium-based reagents like HBTU and HATU are also widely employed, particularly for sterically hindered couplings.[1][3]
Solution-Phase Coupling Protocol
This method is well-suited for the synthesis of dipeptides or smaller peptide fragments in a solution format.
Experimental Protocol
1. Preparation of the Amino Acid Ester:
-
Suspend the amino acid methyl or ethyl ester hydrochloride salt (1.0 eq.) in dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.) dropwise and stir the mixture for 15-30 minutes at 0°C to generate the free base.[3]
2. Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in DCM or N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add EDC or DCC (1.1 eq.) to the solution and stir for 30 minutes at 0°C.[3]
3. Coupling Reaction:
-
Add the activated this compound solution from step 2 to the amino acid ester solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
4. Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[3]
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dipeptide.
Diagram of Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase peptide coupling.
Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS is the method of choice for synthesizing longer peptides on a solid support (resin). The following protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol
1. Resin Preparation:
-
Swell the Rink Amide or Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[3]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[3]
-
Wash the resin thoroughly with DMF and DCM.[3]
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq.), an activating agent such as HBTU (2.9 eq.) and HOBt (3 eq.), in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[3] For sterically hindered couplings, a more powerful reagent like HATU is recommended.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.[3]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[3]
-
Washing: Wash the resin with DMF and DCM.
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and methanol, and dry it under vacuum.[3]
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.[3]
Diagram of Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data Summary
The efficiency of peptide coupling reactions can be influenced by the choice of reagents and the specific amino acids involved. The following table summarizes typical reagent stoichiometries for the coupling of this compound.
| Parameter | Solution-Phase (EDC/HOBt) | Solid-Phase (HBTU/HOBt) | Solid-Phase (HATU) |
| This compound | 1.0 eq. | 3.0 eq. | 2.9 - 4.0 eq. |
| Amino Acid Component | 1.0 eq. | 1.0 eq. (resin) | 1.0 eq. (resin) |
| Coupling Reagent | 1.1 eq. (EDC) | 2.9 eq. (HBTU) | 2.9 - 4.0 eq. (HATU) |
| Activating Agent | 1.1 eq. (HOBt) | 3.0 eq. (HOBt) | - |
| Base | 1.1 eq. (TEA/DIPEA) | 6.0 eq. (DIPEA) | 6.0 - 8.0 eq. (DIPEA) |
| Typical Solvent | DCM | DMF | DMF |
Note: Equivalents for solid-phase synthesis are relative to the resin loading capacity.[1][3]
Conclusion
The protocols described provide robust and reproducible methods for the incorporation of this compound into peptide structures. For simple dipeptide synthesis, the solution-phase approach offers a straightforward procedure. For the synthesis of more complex and longer peptides, solid-phase peptide synthesis is the preferred methodology. The choice of coupling reagents should be tailored to the specific requirements of the synthesis, with stronger reagents like HATU being employed for challenging or sterically hindered couplings to ensure high yields and purity.[1][3] As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for a specific target molecule.
References
Application Notes and Protocols: 1-Boc-pyrrolidine-3-carboxylic Acid in the Synthesis of DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-pyrrolidine-3-carboxylic acid is a versatile chiral building block in medicinal chemistry, particularly in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, a validated therapeutic strategy for type 2 diabetes.[1][2] The rigid pyrrolidine scaffold of this compound allows for the precise stereochemical positioning of functional groups to interact with the active site of the DPP-IV enzyme, making it an ideal starting material for the synthesis of potent and selective inhibitors.[3]
These application notes provide detailed protocols for the synthesis of DPP-IV inhibitors using this compound, quantitative data on inhibitor performance, and diagrams illustrating the relevant biological pathways and experimental workflows.
DPP-IV Signaling Pathway and Mechanism of Inhibition
DPP-IV inhibitors prevent the degradation of incretin hormones, GLP-1 and GIP. This leads to higher active incretin levels, which in turn potentiate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. The overall effect is improved glycemic control.
Caption: Mechanism of DPP-IV inhibitors in glucose homeostasis.
Experimental Protocols
The synthesis of DPP-IV inhibitors from this compound primarily involves an amide bond formation step, followed by deprotection and subsequent functionalization.
General Workflow for Synthesis of DPP-IV Inhibitors
The following diagram outlines the general synthetic strategy.
Caption: General workflow for DPP-IV inhibitor synthesis.
Protocol 1: General Amide Coupling of this compound
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using common coupling reagents.
Materials:
-
This compound
-
Amine of interest (1.0 - 1.2 equivalents)
-
Coupling reagent (e.g., HATU, EDC/HOBt) (1.1 - 1.3 equivalents)
-
Base (e.g., DIPEA, Et3N) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the coupling reagent and the base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine of interest to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected amide intermediate.
Protocol 2: Synthesis of a Vildagliptin Analog Intermediate
This protocol is an example of the synthesis of a key intermediate for a Vildagliptin-like DPP-IV inhibitor, starting from L-proline, which can be adapted for this compound. The initial acylation step would be similar.
Step 1: N-Acylation
-
Dissolve L-proline (or deprotected pyrrolidine-3-carboxylic acid) in a suitable solvent like THF.
-
Cool the solution to 0°C under an argon atmosphere.
-
Slowly add chloroacetyl chloride (1.1-1.5 equivalents).
-
Reflux the mixture for 2-3 hours.[4]
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.[4]
-
The organic layer is dried and concentrated to yield the N-acylated product.[4]
Step 2: Amidation and Cyanation (for cyanopyrrolidine inhibitors like Vildagliptin)
-
The resulting carboxylic acid can be converted to a primary amide using reagents like di-tert-butyl dicarbonate and ammonium bicarbonate.[4]
-
Subsequent dehydration of the amide to a nitrile can be achieved using various methods to yield the cyanopyrrolidine moiety characteristic of Vildagliptin.[5]
Step 3: Coupling with Adamantane Moiety
-
The N-acylated cyanopyrrolidine intermediate is then condensed with 3-amino-1-adamantanol in a suitable solvent with a base to yield the final Vildagliptin analog.[6]
Quantitative Data
The following tables summarize the inhibitory activity and synthesis yields for various DPP-IV inhibitors, including those with pyrrolidine scaffolds.
Table 1: In Vitro DPP-IV Inhibitory Activity
| Compound | Scaffold | IC50 (nM) | Reference |
| Sitagliptin | β-amino acid derivative | 18 | [7] |
| Vildagliptin | Cyanopyrrolidine | - | - |
| Saxagliptin | Cyanopyrrolidine | - | - |
| Alogliptin | - | - | [8] |
| Compound 2 | 2-benzylpyrrolidine derivative | 300 | [7] |
| Neogliptin (12a) | 2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | [9] |
Table 2: Synthesis Yields of DPP-IV Inhibitors and Intermediates
| Synthetic Step/Product | Starting Material | Yield (%) | Reference |
| Dehydrositagliptin Intermediate | - | 82 | [10] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | 90 | [4] |
| Amide product 3i | Boc-proline and Boc-piperidine-4-amine | Excellent | [11] |
| (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | Michael Adduct 2g | 90 | [12] |
Conclusion
This compound serves as a highly valuable and versatile starting material for the stereoselective synthesis of potent DPP-IV inhibitors. The protocols and data presented herein provide a foundational guide for researchers in the design and execution of synthetic routes towards novel therapeutics for type 2 diabetes. The inherent chirality and functional handles of this building block allow for diverse modifications to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Note: HPLC Method Development for Chiral Separation of 1-Boc-pyrrolidine-3-carboxylic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of a wide array of pharmaceutical compounds. The enantiomeric purity of this intermediate is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of enantiomers. This document provides a detailed guide for the development of an HPLC method for the chiral separation of the enantiomers of this compound, focusing on direct separation using Chiral Stationary Phases (CSPs).
Core Concepts in Chiral HPLC Separation
The separation of enantiomers by HPLC can be achieved through two primary strategies:
-
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is often the preferred method due to its simplicity, as it does not require derivatization of the analyte.[1] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for this purpose.[2]
-
Indirect Method: In this technique, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column, such as a C18 column.[3][4]
This application note will focus on the direct method, providing protocols for method development using both polysaccharide and macrocyclic glycopeptide-based CSPs.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase or a mixture of hexane/isopropanol) at a concentration of approximately 1 mg/mL.
-
Enantiomeric Standard Solutions: If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Polysaccharide-Based CSP (Normal Phase)
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds.[2] The separation is based on interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][5]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm or similar polysaccharide-based column.[2]
-
Mobile Phase: A starting isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. To improve peak shape, 0.1% Trifluoroacetic Acid (TFA) can be added.[3] The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.
Protocol 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
Macrocyclic glycopeptide CSPs, like those based on teicoplanin or vancomycin, offer broad selectivity and can be used in multiple mobile phase modes.[6]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: A mixture of [A] 20 mM ammonium acetate, pH 6 and [B] methanol in a 90:10 (A:B) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 230 nm.[2]
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize the expected performance and starting conditions for the chiral separation of this compound enantiomers. The quantitative data is based on typical results observed for similar N-Boc protected amino acids.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Macrocyclic Glycopeptide CSP) |
| Column | CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm) | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | 20mM Ammonium Acetate (pH 6):Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value | Description |
| Retention Time (k') | 2 - 10 | Indicates sufficient retention on the column. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the two enantiomers.[3] |
| Selectivity (α) | > 1.1 | The ratio of the retention factors of the two enantiomers. |
| Tailing Factor (Tf) | 0.9 - 1.5 | Describes the symmetry of the chromatographic peak. |
Method Optimization
To achieve optimal separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Varying the ratio of the strong to weak solvent (e.g., IPA in hexane) can significantly impact retention and resolution.
-
Additive: The concentration of the acidic modifier (TFA) can be adjusted to improve peak shape.
-
Temperature: Changing the column temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity.
The logical relationship for optimizing key parameters is illustrated below.
Caption: Logical Flow for HPLC Method Optimization.
Conclusion
The development of a robust HPLC method for the chiral separation of this compound enantiomers is crucial for ensuring the quality and efficacy of resulting pharmaceutical products. The protocols provided in this application note, utilizing both polysaccharide and macrocyclic glycopeptide-based chiral stationary phases, offer a solid starting point for method development. Through systematic optimization of mobile phase composition, temperature, and other parameters, a highly efficient and reliable separation method can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: NMR Spectroscopic Analysis of 1-Boc-pyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-pyrrolidine-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug development, frequently incorporated into a wide array of pharmacologically active molecules. The precise structural characterization of these compounds is essential for understanding their biological activity and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation of these molecules in solution.[1] This application note provides a detailed overview of NMR techniques for the analysis of this compound derivatives, including standard protocols and data interpretation.
Core NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Key NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment. The carboxyl carbon is typically observed between 160-185 ppm.[2]
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) couplings, establishing the connectivity of protons within a spin system.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons, providing unambiguous C-H bond correlations.[1][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry.
Data Presentation: Expected NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These values can vary slightly depending on the solvent, concentration, and specific derivative.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |
| H3 | 2.90 - 3.20 | m | |
| H2α, H2β | 3.40 - 3.70 | m | |
| H4α, H4β | 2.10 - 2.40 | m | |
| H5α, H5β | 3.30 - 3.60 | m | |
| Boc (t-butyl) | 1.40 - 1.50 | s | |
| COOH | 10.0 - 12.0 | br s |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |
| C3 | 40 - 45 |
| C2 | 45 - 50 |
| C4 | 30 - 35 |
| C5 | 46 - 51 |
| Boc C=O | 154 - 156 |
| COOH | 175 - 178 |
| Boc C(CH₃)₃ | 79 - 81 |
| Boc C(CH₃)₃ | 28 - 29 |
Experimental Protocols
The following are general protocols for acquiring high-quality NMR data for this compound derivatives on a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Objective: To obtain a high-resolution proton spectrum.
-
Protocol:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR Spectroscopy
-
Objective: To obtain a proton-decoupled carbon spectrum.
-
Protocol:
-
Use the same sample and shims from the ¹H NMR experiment.
-
Acquire a standard 1D ¹³C spectrum with proton decoupling.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
-
COSY (¹H-¹H Correlation Spectroscopy)
-
Protocol:
-
Acquire a 2D COSY spectrum.
-
Typical parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
Relaxation Delay: 1.5-2 seconds
-
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.[1][4]
-
Protocol:
-
Acquire a 2D HSQC spectrum.
-
Typical parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
-
Relaxation Delay: 1.5-2 seconds
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of this compound derivatives. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete assignment of all proton and carbon signals, providing crucial insights into the connectivity and stereochemistry of these important synthetic intermediates. The protocols and expected data presented in this application note serve as a valuable guide for researchers in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Boc-pyrrolidine-3-carboxylic acid is a crucial chiral building block in modern organic synthesis and medicinal chemistry.[1] Its pyrrolidine scaffold is a core motif in numerous pharmacologically active compounds.[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules, including enzyme inhibitors and receptor agonists.[1][3] This document provides detailed protocols for the large-scale synthesis and purification of this compound, designed to be robust, scalable, and efficient.
I. Synthetic Protocol: Boc Protection of Pyrrolidine-3-carboxylic Acid
The most direct and widely used method for the large-scale synthesis of this compound is the protection of the secondary amine of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a mixed solvent system in the presence of a base to facilitate the reaction and neutralize byproducts.
A. Chemical Reaction Scheme
Caption: Boc protection of pyrrolidine-3-carboxylic acid.
B. Experimental Protocol
This protocol is designed for a representative large-scale batch. Adjustments may be necessary based on specific equipment and desired batch size.
Materials and Reagents:
-
Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) and Water (or Methanol and Water)
-
Ethyl acetate (or Dichloromethane)
-
Citric acid (aqueous solution, 10%) or Acetic Acid (2 M)[4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a suitable reaction vessel, suspend DL-pyrrolidine-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (3.0 equiv.) to the suspension and stir at room temperature for 30 minutes.[5]
-
Boc Protection: Add di-tert-butyl dicarbonate (1.05 equiv.) to the mixture.[5] The reaction is typically exothermic; for very large scales, portion-wise addition or cooling may be required to maintain the temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF).[4][5]
-
Acidification & Extraction:
-
Drying and Concentration:
C. Quantitative Data Summary
| Parameter | Value/Condition | Reference(s) |
| Starting Material | DL-Pyrrolidine-3-carboxylic acid | [5] |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [5] |
| Base | Sodium Bicarbonate (NaHCO₃) | [5] |
| Solvent System | Tetrahydrofuran (THF) / Water (1:1) | [5] |
| Reaction Temperature | Room Temperature | [4][5] |
| Reaction Time | 12 - 16 hours | [5] |
| Typical Crude Yield | 80 - 98% | [4][5] |
II. Purification Protocol
Purification is essential to remove unreacted starting materials and byproducts. For large-scale operations, crystallization is the preferred method due to its efficiency and cost-effectiveness.
A. Experimental Protocol: Recrystallization
Materials and Reagents:
-
Crude this compound
-
Petroleum ether (or a mixture of Ethyl Acetate and Hexanes)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Transfer the crude product into a clean vessel. If the crude product is an oil, add petroleum ether and stir or sonicate to induce crystallization. If it is a solid, dissolve it in a minimum amount of a suitable hot solvent, such as ethyl acetate.
-
Crystallization:
-
If using a co-solvent system (like ethyl acetate/hexanes), add hexanes dropwise to the warm solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the vessel in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold petroleum ether or the recrystallization solvent mixture to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a low temperature (e.g., 30-40 °C) to a constant weight. The final product should be a white to off-white solid.[6]
B. Purity and Yield Data
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Purity (Post-Purification) | ≥95%, typically >98% (by HPLC or NMR) |
| Overall Yield | 65 - 85% (after synthesis and purification) |
| Melting Point | 138-143 °C (R-enantiomer), 140-145 °C (S-enantiomer) |
III. Overall Experimental Workflow
The following diagram illustrates the complete process from synthesis to the final, purified product.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. Buy this compound | 59378-75-5 [smolecule.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound | 59378-75-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Pyrrolidine-3-carboxylic acid, N-BOC protected [cymitquimica.com]
Application of 1-Boc-pyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
1-Boc-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its rigid, five-membered ring structure and the presence of a protected amine and a carboxylic acid functional group. This strategic arrangement allows for stereoselective synthesis and the introduction of diverse functionalities, making it a cornerstone in the development of highly specific and potent therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for directing chemical modifications, enabling selective reactions at other positions of the molecule. This application note provides a comprehensive overview of the use of this compound in the synthesis of key drug candidates, including detailed experimental protocols, quantitative biological data, and visualization of the relevant signaling pathways.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
Background: Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] This mechanism is a well-established therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are key pharmacophores in many potent DPP-IV inhibitors, such as Vildagliptin.
Signaling Pathway: DPP-IV Inhibition and Incretin Axis
The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of action of its inhibitors.
Quantitative Data: Potency of Pyrrolidine-Based DPP-IV Inhibitors
| Compound | Target | IC50 (nM) |
| Vildagliptin | DPP-IV | 62 |
| Sitagliptin (Reference) | DPP-IV | 18 |
Experimental Protocol: Synthesis of a Key Vildagliptin Intermediate
This protocol is adapted from the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin, using (S)-1-Boc-pyrrolidine-3-carboxylic acid as a conceptual starting point due to the shared pyrrolidine core. The protocol involves the chloroacetylation of the pyrrolidine nitrogen.
Step 1: N-Chloroacetylation of (S)-Pyrrolidine-2-carboxamide (Conceptual Adaptation)
-
Reaction Setup: To a solution of L-prolinamide (1 equivalent) in tetrahydrofuran (THF), add chloroacetyl chloride (1.5 equivalents) dropwise at 0°C under an inert atmosphere (e.g., argon).[3]
-
Reaction: The reaction mixture is then refluxed for 2.5 hours.[3]
-
Work-up: After cooling to room temperature, the mixture is diluted with water and stirred for 20 minutes. Saturated brine and ethyl acetate are added, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization.[3]
Application in the Synthesis of ERK1/2 Inhibitors
Background: The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.[5] Pyrrolidine-containing compounds have been developed as potent and selective ERK1/2 inhibitors.
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
The diagram below outlines the key components of the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ERK inhibitors.
Quantitative Data: Potency of a Pyrrolidine-Based ERK1/2 Inhibitor
| Compound | Target | IC50 (nM) |
| SCH772984 | ERK1 | 4 |
| ERK2 | 1 |
Data from cell-free assays.[6]
Experimental Protocol: General Amide Coupling for Pyrrolidine-Based Scaffolds
This protocol describes a general method for amide bond formation, a key step in the synthesis of many kinase inhibitors, using this compound.
-
Activation: To a solution of this compound (1 equivalent) in an appropriate solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Amine Addition: Add the desired amine component (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Application in the Synthesis of Factor XIa Inhibitors
Background: Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[7] Inhibition of FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[7] The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective FXIa inhibitors.
Signaling Pathway: The Coagulation Cascade and the Role of Factor XIa
The following diagram illustrates the position of Factor XIa in the coagulation cascade.
Quantitative Data: Anticoagulant Activity of Pyrrolidine-Based Inhibitors
| Compound Class | Target | Activity |
| Pyrrolidine Benzamidines | Factor Xa | Potent Inhibition |
Experimental Protocol: Synthesis of Pyrrolidine-based Amidine Moieties
A general approach to synthesizing pyrrolidine-containing inhibitors often involves the coupling of the pyrrolidine core with an amidine-bearing fragment.
-
Boc Deprotection: The Boc protecting group of a this compound derivative is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine.
-
Coupling with an Amidine Precursor: The resulting pyrrolidine derivative is then coupled with a suitable electrophile containing a precursor to the amidine group (e.g., a cyano group that can be later converted to an amidine). This coupling can be achieved through various methods, such as reductive amination with an aldehyde or acylation with an activated carboxylic acid.
-
Amidine Formation: The precursor group is then converted to the final amidine functionality. For example, a nitrile can be converted to an amidine via the Pinner reaction (treatment with an alcohol and HCl gas followed by ammonolysis).
Application in the Synthesis of GPR120 Agonists
Background: G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is activated by long-chain fatty acids and has emerged as a therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[8] GPR120 activation stimulates the release of GLP-1 and has anti-inflammatory effects.[8] The design of potent and selective GPR120 agonists often incorporates rigid scaffolds like the pyrrolidine ring to optimize receptor binding.
Signaling Pathway: GPR120 in Glucose Homeostasis
The diagram below illustrates the signaling pathway initiated by GPR120 activation.
Quantitative Data: Activity of Pyrrolidine-Containing GPR40/GPR120 Agonists
| Compound Class | Target | Activity Metric | Value |
| Pyrrolidine-based agonists | GPR40 | Binding Ki | Potent |
| Agonist Efficacy | High |
Experimental Protocol: General Synthesis of Pyrrolidine-based Carboxylic Acid Derivatives
This protocol outlines a general strategy for modifying the carboxylic acid moiety of this compound, a common step in the synthesis of GPR120 agonists.
-
Esterification: The carboxylic acid of this compound can be converted to an ester (e.g., methyl or ethyl ester) by reaction with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or a catalytic amount of sulfuric acid).
-
Reduction: The resulting ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.
-
Further Functionalization: The primary alcohol can then be further functionalized. For example, it can be converted to an ether via Williamson ether synthesis or oxidized to an aldehyde for subsequent reactions like Wittig olefination or reductive amination to build more complex side chains.
This compound is a versatile and indispensable tool in the medicinal chemist's arsenal. Its inherent chirality and orthogonal functional groups provide a robust platform for the stereocontrolled synthesis of a diverse range of bioactive molecules. The applications highlighted herein, from DPP-IV and ERK1/2 inhibitors for diabetes and cancer to Factor XIa inhibitors for thrombosis and GPR120 agonists for metabolic disorders, underscore the broad therapeutic potential of compounds derived from this valuable building block. The provided protocols and pathway diagrams serve as a foundational guide for researchers engaged in the design and synthesis of next-generation therapeutics.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Constrained Peptides using 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acid analogues into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase receptor selectivity. 1-Boc-pyrrolidine-3-carboxylic acid, a conformationally restricted proline analogue, is a valuable building block for synthesizing peptides with unique structural properties.[1] Its rigid pyrrolidine ring system can lock the peptide backbone into a specific conformation, which can lead to more potent and selective interactions with biological targets such as G-protein coupled receptors (GPCRs).[1] For instance, peptides containing (R)-pyrrolidine-3-carboxylic acid have shown promise as potent agonists for the µ-opioid receptor.[1][2]
These application notes provide detailed protocols for the incorporation of this compound into peptides using both solid-phase and solution-phase synthesis techniques.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, utilizing solid-phase peptide synthesis (SPPS).
| Step | Product | Method | Yield (%) | Purity (HPLC) (%) |
| SPPS | Crude Tyr-(R)-β-Pro-Trp-Phe-NH₂ | Fmoc Chemistry | > 85 | > 70 |
| Purification | Purified Tyr-(R)-β-Pro-Trp-Phe-NH₂ | RP-HPLC | > 30 | > 95 |
| Characterization | Purified Tyr-(R)-β-Pro-Trp-Phe-NH₂ | Mass Spec. | N/A | N/A |
Signaling Pathway
The inclusion of constrained residues like (R)-pyrrolidine-3-carboxylic acid can enhance the agonistic activity of peptides at receptors such as the µ-opioid receptor. Upon activation, this GPCR initiates a signaling cascade that leads to analgesic effects.[1][2]
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the manual synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, on a Rink Amide resin using Fmoc/tBu chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow.
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Resin Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Phe-OH, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[1]
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.[1]
-
Add the activated amino acid solution to the resin and shake for 2 hours.[1]
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.[1]
-
-
Peptide Chain Elongation: Repeat steps 2-4 for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH.[1]
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.[1]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol (MeOH), then dry under vacuum.[1]
-
Cleavage and Deprotection:
-
Peptide Precipitation:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).[1]
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
Solution-Phase Synthesis of a Dipeptide Fragment
This protocol describes the synthesis of a dipeptide fragment, Boc-(R)-pyrrolidine-3-CO-Phe-OMe, in solution.
References
Application Notes and Protocols: Deprotection Strategies for the Boc Group in 1-Boc-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] In the synthesis of complex molecules and pharmaceutical intermediates, the selective and efficient deprotection of the Boc group is a critical step. This document provides detailed application notes and protocols for the deprotection of 1-Boc-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The methodologies discussed herein cover acidic, and milder neutral conditions, offering a range of options to suit different substrate sensitivities and synthetic strategies.
Deprotection Methodologies
The removal of the Boc group from this compound can be accomplished through several methods. The choice of the deprotection strategy depends on factors such as the presence of other acid-labile functional groups in the molecule, the desired salt form of the product, and the scale of the reaction.
Acidic Deprotection
Acid-mediated cleavage is the most common and generally efficient method for Boc group removal.[1][3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[3][4]
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with a chlorinated solvent like dichloromethane (DCM). Reactions are typically fast and occur at room temperature.[1][3]
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol. This method is advantageous when the final product is desired as a hydrochloride salt.[1][3][5]
Mild/Neutral Deprotection
For substrates that are sensitive to strong acidic conditions, milder or neutral deprotection methods are available. These methods can help to avoid potential side reactions.
-
Oxalyl Chloride in Methanol: This method offers a mild alternative for the deprotection of N-Boc groups and can be performed at room temperature.[6][7]
Data Presentation: Comparison of Deprotection Strategies
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on protocols for structurally similar compounds.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: Oxalyl Chloride/Methanol |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane | Oxalyl chloride, Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% | Up to 90% |
| Purity | High (purification may be required) | High (often precipitates as HCl salt) | High (purification may be required) |
| Key Advantages | Fast and effective | Product isolated as HCl salt | Mild conditions for acid-sensitive substrates |
| Key Disadvantages | Harshly acidic, potential for side reactions | Corrosive reagent | Reagent is moisture sensitive |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a widely used and effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in a suitable solvent and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the deprotected pyrrolidine-3-carboxylic acid.
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is useful when the hydrochloride salt of the product is desired.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol or Ethyl Acetate (optional, for dissolution)
-
Diethyl ether (for trituration)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Add a solution of 4M HCl in dioxane (5-10 eq) to the flask. If necessary, add a minimal amount of a co-solvent like methanol or ethyl acetate to aid dissolution.[1]
-
Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The residue can be triturated with diethyl ether to induce solidification and then filtered to yield the pyrrolidine-3-carboxylic acid hydrochloride.
Method C: Boc Deprotection using Oxalyl Chloride in Methanol
This protocol provides a milder alternative to strong acid deprotection.[6][7]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Visualizations
Caption: Signaling pathways for acidic and mild Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-pyrrolidine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of 1-Boc-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods involve either the direct N-Boc protection of pyrrolidine-3-carboxylic acid or the hydrolysis of a corresponding ester, such as methyl 1-Boc-pyrrolidine-3-carboxylate.[1][2] The choice often depends on the availability and cost of the starting materials.[3] Alternative strategies include asymmetric Michael addition reactions, though these are typically more complex.[4][5]
Q2: Why is the choice of base and solvent critical during the Boc protection step?
The base and solvent system is crucial for ensuring the deprotonation of the pyrrolidine nitrogen, making it nucleophilic enough to react with di-tert-butyl dicarbonate (Boc₂O), while minimizing side reactions. A common and effective system involves sodium bicarbonate in a biphasic water/ethyl acetate mixture, which helps to facilitate the reaction and simplify the work-up.[3] Another method uses triethylamine in methanol.[6]
Q3: My final product is difficult to crystallize. What can I do?
Difficulty in crystallization can be due to residual solvents or impurities. Ensure the product is thoroughly dried under a high vacuum to remove any remaining extraction solvent like dichloromethane or ethyl acetate. If impurities are suspected, consider purification by column chromatography before attempting crystallization. The product is typically a white to off-white powder.[6][7]
Q4: Can I use a different protecting group instead of Boc?
Yes, other nitrogen protecting groups like Benzyloxycarbonyl (Cbz) and Benzyl (Bn) can be used.[8] The "Boc" (tert-butoxycarbonyl) group is widely used because it is stable under many reaction conditions but can be easily removed with mild acids, which is advantageous for subsequent synthetic steps.[3]
Troubleshooting Guide: Improving Synthesis Yield
Issue 1: Low Yield During N-Boc Protection of Pyrrolidine-3-carboxylic Acid
Low yields in this step are often traced back to incomplete reaction, improper pH control, or inefficient extraction during the work-up.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction of the secondary amine with Boc₂O can be sluggish. Ensure the reaction is stirred vigorously for a sufficient amount of time, often several hours or overnight, to ensure completion.[2][3]
-
Incorrect Base or Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the amine. Use a slight excess of a mild base like sodium bicarbonate or triethylamine to drive the reaction forward.[3][6]
-
Inefficient Extraction: The product, this compound, has some water solubility. During the work-up, after acidification, the aqueous layer must be thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[1][3]
-
Improper pH Adjustment: After the reaction, the mixture is typically acidified to protonate the carboxylic acid, making it soluble in the organic phase. Acidify slowly to a pH of around 3-4.[1] If the pH is too low, it can risk premature cleavage of the Boc group, although the Boc group is generally stable to the mild acidic conditions of the workup.
Issue 2: Incomplete Hydrolysis of Methyl/Ethyl 1-Boc-pyrrolidine-3-carboxylate
When synthesizing the target acid from its ester, incomplete hydrolysis is a common cause of low yield.
Possible Causes & Solutions:
-
Insufficient Hydrolysis Time or Temperature: Saponification requires adequate time and sometimes gentle heating to go to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical procedure involves stirring with sodium hydroxide in a methanol/water mixture at room temperature for several hours.[1]
-
Inadequate Amount of Base: A stoichiometric amount of base (e.g., NaOH or LiOH) is required to hydrolyze the ester and a further equivalent to deprotonate the resulting carboxylic acid. Using at least two equivalents of the base is recommended to ensure the reaction goes to completion.
-
Product Isolation: Similar to the Boc-protection route, the final product must be isolated by acidifying the aqueous solution (after removing the organic solvent like methanol) and then performing multiple extractions with an organic solvent.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield issues during the synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
Comparative Data on Synthesis Conditions
The yield of this compound is highly dependent on the reaction conditions. The tables below summarize typical conditions found in procedural documents.
Table 1: N-Boc Protection of Pyrrolidine-3-carboxylic Acid
| Starting Material | Base | Solvent System | Reaction Time | Typical Yield | Reference |
| Pyrrolidine-3-carboxylic acid | Sodium Bicarbonate (NaHCO₃) | Dioxane / 1N NaOH | 1.5 hours | Not Specified | [2] |
| (3R)-pyrrolidin-3-ol maleate* | Sodium Bicarbonate (NaHCO₃) | Water / Ethyl Acetate | Overnight | 70-80% (for N-Boc-3-pyrrolidinol) | [3] |
| Pyrrolidine-3-carboxylic acid | Triethylamine (Et₃N) | Methanol (MeOH) | Not Specified | High | [6] |
Note: This reference describes the Boc protection of a similar substrate, (3R)-pyrrolidin-3-ol, but the conditions are highly relevant and adaptable.
Table 2: Hydrolysis of 1-Boc-pyrrolidine-3-carboxylate Esters
| Starting Material | Base | Solvent System | Reaction Time | Temperature | Reference |
| Methyl 1-Boc-pyrrolidine-3-carboxylate | Sodium Hydroxide (NaOH) | Methanol / Water | 3 hours | Room Temp. | [1] |
| (Generic Ester) | Lithium Hydroxide (LiOH) | Not Specified | 18 hours | 25 °C | [9] |
Key Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrolidine-3-carboxylic Acid
This protocol is adapted from established procedures for N-Boc protection.[2][6]
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), typically dissolved in a small amount of dioxane, at room temperature.
-
Reaction: Continue to stir the mixture vigorously. The reaction progress can be monitored by TLC. Allow the reaction to proceed for at least 1.5-3 hours, or until completion.[2]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate or ether.
-
Separate the organic and aqueous layers.
-
Carefully acidify the aqueous phase to a pH of approximately 3-4 using a suitable acid (e.g., 2M glacial acetic acid or 3N HCl).[1][2] This will protonate the carboxylic acid.
-
Extract the acidified aqueous layer multiple times (at least 3x) with dichloromethane or ethyl acetate to ensure complete recovery of the product.[1]
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization if necessary.
Protocol 2: Hydrolysis of Methyl 1-Boc-pyrrolidine-3-carboxylate
This protocol is based on the hydrolysis procedure described by ChemicalBook.[1]
-
Preparation: In a round-bottom flask, dissolve methyl 1-Boc-pyrrolidine-3-carboxylate in methanol.
-
Addition of Base: Prepare a solution of sodium hydroxide (at least 2 equivalents) in water and add it to the methanol solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Solvent Removal: Upon completion, remove the methanol from the reaction mixture by concentration under reduced pressure.
-
Acidification & Extraction:
-
Adjust the pH of the remaining aqueous solution to 4 with a suitable acid, such as 2 M glacial acetic acid.
-
Extract the aqueous solution three times with dichloromethane (e.g., 3 x 50 mL).[1]
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
References
- 1. This compound | 59378-75-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
Common side reactions in 1-Boc-pyrrolidine-3-carboxylic acid coupling and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Boc-pyrrolidine-3-carboxylic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of this compound?
The two primary side reactions of concern are diketopiperazine (DKP) formation and epimerization at the C3 position of the pyrrolidine ring.[1] Being a proline analog, this compound is particularly susceptible to these side reactions under standard peptide coupling conditions.
Q2: What is diketopiperazine (DKP) formation and why is it problematic?
DKP formation is an intramolecular cyclization reaction that can occur after the coupling of the second amino acid in solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring (a diketopiperazine). This results in the termination of the peptide chain, leading to a lower yield of the desired full-length peptide. Sequences containing proline or its analogs are especially prone to DKP formation.
Q3: What is epimerization and what are its consequences?
Epimerization is the change in the stereochemical configuration at a single chiral center. In the case of (S)- or (R)-1-Boc-pyrrolidine-3-carboxylic acid, the stereocenter at the C3 position can be inverted during the coupling reaction, leading to the formation of the undesired diastereomer. This is highly problematic as the biological activity of a peptide or small molecule is often highly dependent on its specific three-dimensional structure. The presence of the diastereomeric impurity can be difficult to remove and may lead to misleading biological data.
Q4: Which factors influence the extent of these side reactions?
Several factors can influence the prevalence of DKP formation and epimerization, including:
-
Coupling reagents: The choice of coupling reagent and any additives is critical.
-
Base: The type and amount of base used can significantly impact epimerization rates.
-
Reaction time and temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of both side reactions.
-
Solvent: The polarity of the solvent can play a role in the reaction kinetics and side product formation.
-
Sequence: In peptide synthesis, the amino acid adjacent to the pyrrolidine residue can influence the rate of DKP formation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product Due to Diketopiperazine (DKP) Formation
Symptoms:
-
The major product observed by LC-MS corresponds to the mass of the diketopiperazine.
-
In solid-phase peptide synthesis (SPPS), sequencing of the crude product shows a truncated peptide.
Troubleshooting Workflow:
Troubleshooting DKP Formation
Issue 2: Presence of Diastereomeric Impurity Due to Epimerization
Symptoms:
-
Chiral HPLC or NMR analysis of the product shows the presence of an additional diastereomer.
-
The biological activity of the synthesized compound is lower than expected.
Troubleshooting Workflow:
Troubleshooting Epimerization
Data Presentation
Table 1: Influence of Coupling Reagents on Proline Epimerization
| Coupling Reagent | Additive | Base | % D-Proline (Epimerization) |
| HBTU | - | DIPEA | 18% |
| HATU | - | DIPEA | 13% |
| PyBOP | - | DIPEA | 12% |
| DCC | HOBt | - | High (variable) |
Data is illustrative and based on studies with Boc-L-proline.
Experimental Protocols
Protocol 1: Recommended Coupling using HATU to Minimize Side Reactions (Solution Phase)
This protocol is designed to minimize both epimerization and other side reactions by using a highly efficient coupling reagent and optimized conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.05 eq) to the solution.
-
Add DIPEA (2.0 eq) or Collidine (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine (1.0 eq) to the activated acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Carbodiimide Coupling with Epimerization Suppression (Solution Phase)
This protocol is a more cost-effective alternative, with measures taken to suppress epimerization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0 eq), and HOAt or OxymaPure (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) or DIC (1.1 eq) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture if a urea precipitate (from DIC) is present.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the amide coupling of this compound.
General Amide Coupling Workflow
References
Optimizing reaction conditions for N-Boc protection of pyrrolidine-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the N-Boc protection of pyrrolidine-3-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help streamline your synthetic workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-Boc protection of pyrrolidine-3-carboxylic acid.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete dissolution of starting material: Pyrrolidine-3-carboxylic acid is zwitterionic and has poor solubility in many common organic solvents.[1] | Use a solvent system that can dissolve the starting material, such as a mixture of dioxane and water, or methanol with a suitable base.[1] |
| Inappropriate base: The choice and amount of base are critical for deprotonating the ammonium group and neutralizing the acidic byproduct.[1] | For aqueous conditions, use a base like sodium hydroxide or sodium bicarbonate. For anhydrous conditions, triethylamine (TEA) is a common choice.[1] | |
| Hydrolysis of Boc-anhydride: In aqueous conditions, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing the amount available for the reaction.[1] | While the reaction of the amine with Boc₂O is generally faster than hydrolysis, ensure a slight excess of Boc₂O is used (e.g., 1.1-1.2 equivalents).[1] | |
| Formation of Multiple Products | Di-Boc protection: Over-reaction with a primary amine can lead to the formation of an N,N-di-Boc product, though this is less common with secondary amines like pyrrolidine. | Use a stoichiometric amount of Boc₂O and monitor the reaction progress carefully by TLC or LC-MS. |
| Reaction with the carboxylic acid: While less likely, under certain conditions, the carboxylic acid could potentially form a mixed anhydride with Boc₂O. | Standard conditions for N-Boc protection are generally selective for the amine over the carboxylic acid. Maintaining a basic pH helps to ensure the amine is the more nucleophilic species. | |
| Difficult Product Isolation/Purification | Emulsion during workup: The presence of both acidic and basic functionalities can lead to the formation of emulsions during aqueous extraction. | After acidification of the reaction mixture, ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions persist, adding brine can help to break them. |
| Product is an oil: The final N-Boc protected product may be an oil, which can be difficult to handle and purify. | If the product is an oil, it can sometimes be solidified by conversion to a dicyclohexylamine (DCHA) salt.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolidine-3-carboxylic acid not dissolving in THF or dichloromethane?
A1: Pyrrolidine-3-carboxylic acid exists as a zwitterion, meaning it has both a positive (ammonium) and negative (carboxylate) charge within the same molecule. This salt-like character makes it poorly soluble in many non-polar organic solvents.[1] To achieve dissolution, it is necessary to use more polar solvents or aqueous basic conditions which deprotonate the ammonium ion.
Q2: What is the best base to use for this reaction?
A2: The optimal base depends on the solvent system. In aqueous mixtures (e.g., dioxane/water), an inorganic base like sodium hydroxide or sodium bicarbonate is effective. For reactions in anhydrous organic solvents like methanol or DMF, an organic base such as triethylamine (TEA) is commonly used to neutralize the in-situ formed acid.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting material (pyrrolidine-3-carboxylic acid) is highly polar and will have a low Rf value. The N-Boc protected product is significantly less polar and will have a higher Rf value. Staining with ninhydrin can also be useful, as the starting material will give a positive result (a colored spot), while the fully protected product will not.
Q4: What are the typical side reactions to look out for?
A4: The most common side reaction is incomplete reaction due to solubility issues.[1] While di-Boc protection is a possibility for primary amines, it is not a concern for the secondary amine of pyrrolidine. The primary focus should be on ensuring the reaction goes to completion.
Q5: What is the best workup procedure for this reaction?
A5: A typical workup involves quenching any excess Boc₂O, removing the organic solvent, and then performing an aqueous extraction. The aqueous layer should be acidified (e.g., with citric acid or dilute HCl) to protonate the carboxylic acid, making the product soluble in an organic solvent like ethyl acetate for extraction.[2]
Data Presentation
The following tables summarize typical reaction conditions for the N-Boc protection of pyrrolidine-3-carboxylic acid and related amino acids.
Table 1: Comparison of Reaction Conditions
| Parameter | Method A | Method B | Method C |
| Starting Material | Pyrrolidine-3-carboxylic acid | General Amino Acid | Amine Salt |
| Solvent | Dioxane / Water (1:1) | Dioxane / Water (1:1) | Methanol |
| Base | Sodium Hydroxide | Triethylamine (TEA) | Triethylamine (TEA) |
| Boc₂O (Equivalents) | 1.1 - 1.2 | 1.1 | 1.6 |
| Temperature | Room Temperature | Room Temperature | 55 °C |
| Reaction Time | 1.5 - 4 hours | 2 - 4 hours | 16 hours |
| Typical Yield | > 90% | High | 90 - 97% |
Table 2: Reagent Stoichiometry (Based on Method A)
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount for 10 mmol Scale |
| Pyrrolidine-3-carboxylic acid | 115.13 | 1.0 | 1.15 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 2.40 g |
| Sodium Hydroxide | 40.00 | 2.0 | 0.80 g (in 20 mL water for 1N solution) |
| Dioxane | - | - | 20 mL |
Experimental Protocols
Protocol 1: N-Boc Protection using Sodium Hydroxide in Dioxane/Water
This protocol is adapted for zwitterionic amino acids like pyrrolidine-3-carboxylic acid.
-
Dissolution: In a round-bottom flask, dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1N sodium hydroxide solution.
-
Reagent Addition: To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 1.5 to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH eluent and ninhydrin staining).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a non-polar solvent like ether or hexane to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a 1N HCl or citric acid solution.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-pyrrolidine-3-carboxylic acid.
-
Protocol 2: N-Boc Protection using Triethylamine in Aqueous Dioxane
This is a general protocol for the Boc protection of amino acids.[2]
-
Dissolution: Dissolve the pyrrolidine-3-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of dioxane and water.[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution at room temperature.[2]
-
Reaction: Continue stirring for 2-4 hours. The mixture should become homogeneous.[2]
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product with ethyl acetate (3x).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.[2]
-
Visualizations
Caption: Experimental workflow for the N-Boc protection of pyrrolidine-3-carboxylic acid.
Caption: Troubleshooting workflow for low yield in N-Boc protection reactions.
References
Technical Support Center: Chiral Resolution of 1-Boc-pyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the chiral resolution of 1-Boc-pyrrolidine-3-carboxylic acid via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Chiral Resolution
Poor chiral resolution is a common issue in HPLC analysis. The following guide addresses the most frequent symptoms and provides systematic steps to identify and resolve the problem.
Symptom 1: No Separation or Poor Resolution (Rs < 1.5)
The enantiomers are co-eluting or the peaks are not baseline-separated.
Initial Workflow for Diagnosing Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Question: My enantiomers are not separating at all. Where do I start?
Answer:
-
Confirm Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). For an acidic analyte like this compound, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IC) or macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC® T) are excellent starting points. Anion-exchange CSPs like CHIRALPAK QN-AX are also specifically designed for acidic compounds.
-
Verify Mobile Phase Composition: The mobile phase is critical for chiral recognition.
-
Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (like isopropanol or ethanol), with a small amount of an acidic additive (like trifluoroacetic acid - TFA). A typical ratio is 90:10:0.1 (n-Hexane:Isopropanol:TFA).
-
Reversed-Phase: This mode is often used with macrocyclic glycopeptide columns. A mobile phase could consist of an aqueous buffer (e.g., 20 mM ammonium acetate) and methanol.
-
-
Optimize Mobile Phase: If the initial conditions fail, systematically vary the composition.
-
Change Modifier Ratio: Adjust the percentage of the alcohol modifier (e.g., from 10% IPA to 15% or 20%). Increasing the polarity of the organic modifier (Methanol > Ethanol > Isopropanol) can decrease resolution, so a less polar alcohol may be beneficial.
-
Adjust Additive Concentration: The concentration of the acidic additive (TFA) can significantly impact separation. Vary the TFA concentration from 0.05% to 0.3%.
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the enantiomeric interaction with the CSP, often leading to better resolution.
Symptom 2: Asymmetric Peaks (Tailing or Fronting)
Peak asymmetry leads to poor integration, inaccurate quantification, and reduced resolution.
Question: My peaks are tailing. What are the likely causes and solutions?
Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or column overload.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
-
Rule out Column Overload: Injecting too much sample is a common cause of tailing. Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you were overloading the column.
-
Optimize Mobile Phase Additive: For acidic compounds, secondary interactions with active sites on the silica support can cause tailing.
-
Action: Ensure the mobile phase contains an acidic modifier like TFA (typically 0.1%). The acid suppresses the ionization of both the analyte's carboxylic acid group and residual silanol groups on the stationary phase, minimizing unwanted interactions and improving peak shape.
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shapes.
-
Action: Disconnect the column from the detector and flush it with a strong, compatible solvent (e.g., isopropanol for a polysaccharide column) as per the manufacturer's guidelines. If peak shape does not improve after cleaning, the column may be permanently damaged and require replacement.
-
Question: My peaks are fronting. What does this indicate?
Answer: Peak fronting is less common than tailing and is often a sign of column overload or a collapsed column bed.
-
Check for Overload: As with tailing, the first step is to dilute your sample and re-inject.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample directly in the mobile phase.
-
-
Inspect Column: A physical depression or void at the column inlet can cause fronting. This may require reversing the column (if permitted by the manufacturer) for a short-term fix or replacing the column for a long-term solution.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for this compound?
A1: There is no single "best" CSP, but polysaccharide-based and macrocyclic glycopeptide-based columns are highly effective. Polysaccharide columns like Chiralcel® OD-H (cellulose-based) are frequently used in normal phase mode, while macrocyclic glycopeptide columns like Astec® CHIROBIOTIC® T (teicoplanin-based) are versatile and can be used in reversed-phase or polar organic modes.
Q2: What are typical starting conditions for method development?
A2: A good starting point depends on your chosen column. The table below provides recommended initial conditions.
| Parameter | Normal Phase (Polysaccharide CSP) | Reversed-Phase (Macrocyclic Glycopeptide CSP) |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | 20 mM Ammonium Acetate, pH 6 / Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm or 230 nm |
| Expected Outcome | Good resolution (Rs > 1.5) | Baseline resolution |
Data synthesized from multiple sources.
Q3: How does Trifluoroacetic Acid (TFA) improve the separation?
A3: TFA plays a dual role, especially in normal phase chromatography. As an acidic additive, it suppresses the ionization of the carboxylic acid group on your analyte. This makes the analyte more non-polar and encourages consistent interaction with the CSP. It also masks active silanol sites on the silica support, reducing peak tailing and improving peak symmetry.
Q4: My resolution is still poor after optimizing the mobile phase. What else can I try?
A4: If mobile phase optimization is insufficient, consider these options:
-
Change the Alcohol Modifier: If you are using isopropanol, try switching to ethanol. Different alcohols can alter the hydrogen bonding interactions and change the selectivity.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) gives the enantiomers more time to interact with the stationary phase, which can improve resolution, albeit at the cost of longer run times.
-
Try an Alternative Method: If direct HPLC fails, consider an indirect method. React your racemic acid with a single enantiomer of a chiral amine to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column.
Q5: How should I prepare my sample for analysis?
A5: Proper sample preparation is crucial for reproducible results.
-
Action: Dissolve the this compound sample directly in the mobile phase at a concentration of approximately 1 mg/mL. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis (Normal Phase)
This protocol outlines a general method for the analytical separation of this compound enantiomers using a polysaccharide-based CSP.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar
-
Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)
-
Sample: Racemic this compound
-
-
HPLC System Setup:
-
Prepare the mobile phase by mixing n-Hexane, IPA, and TFA in a 90:10:0.1 volume ratio. Degas the mobile phase thoroughly.
-
Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter.
-
-
Injection and Data Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Integrate the peaks to determine their retention times (t_R) and peak areas. Calculate the resolution factor (Rs) and enantiomeric excess (ee%).
-
Protocol 2: Indirect Chiral Analysis via Derivatization
This approach is used when direct separation is challenging. The enantiomers are converted to diastereomers, which are separable on a standard achiral column.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Achiral Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Reagents: Racemic this compound, a chiral derivatizing agent (e.g., (R)-(+)-α-methylbenzylamine), a coupling agent (e.g., HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Solvents: Anhydrous DMF or DCM, Acetonitrile, and water with 0.1% Formic Acid.
-
-
Derivatization Procedure:
-
In a vial, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
-
Add (R)-(+)-α-methylbenzylamine (1.0 eq) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the resulting diastereomeric amides by flash chromatography if necessary.
-
-
HPLC Analysis of Diastereomers:
-
Prepare a mobile phase system: (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Equilibrate the C18 column with a suitable starting gradient (e.g., 95:5 A:B).
-
Dissolve the diastereomer mixture in the mobile phase.
-
Inject the sample and run a linear gradient to separate the two diastereomer peaks.
-
The ratio of the peak areas corresponds to the original enantiomeric ratio of the acid.
-
How to improve the solubility of 1-Boc-pyrrolidine-3-carboxylic acid for reactions
Welcome to the Technical Support Center for 1-Boc-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid. While specific quantitative data for a wide range of organic solvents is not extensively published, its structural analogue, N-Boc-L-proline, provides a good estimate of its solubility. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), as well as in alcohols like ethanol. It is sparingly soluble in aqueous buffers and has low solubility in nonpolar solvents such as hexanes.
Q2: My this compound is not dissolving in my reaction solvent. What can I do?
A2: Several strategies can be employed to improve the solubility of this compound for your reaction:
-
Co-solvent Addition: Adding a small amount of a highly polar aprotic co-solvent like DMSO or N-methyl-2-pyrrolidone (NMP) can significantly enhance solubility.
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the overall solubility. However, this should be done with caution to avoid potential degradation of the starting material or other reagents. It is advisable to test the thermal stability of your specific system.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.
-
Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt by the addition of a suitable base can be an effective strategy.[1][2]
Q3: How does poor solubility of this compound affect my reaction?
A3: Poor solubility can have a significant negative impact on your reaction. If the starting material is not fully dissolved, the reaction will be heterogeneous, leading to slower reaction rates, incomplete conversion, and potentially lower yields. In processes like peptide synthesis, incomplete solubilization can result in failed couplings and the formation of deletion sequences.
Q4: Can I pre-dissolve this compound in a small amount of a strong solvent like DMSO and then add it to my reaction?
A4: Yes, this is a common and effective technique. You can prepare a concentrated stock solution of this compound in a minimal amount of DMSO or DMF and then add this solution to the main reaction mixture. Be mindful of the final concentration of the co-solvent in your reaction, as it may influence the reaction kinetics or downstream work-up procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during the reaction. | The concentration of the reactant has exceeded its solubility limit at the reaction temperature. The polarity of the solvent system may have changed due to the addition of other reagents. | - Add a small amount of a co-solvent like DMSO or NMP to increase the overall solvent polarity.- Gently warm the reaction mixture to redissolve the precipitate, if the reaction conditions permit.- Increase the total volume of the reaction solvent to lower the concentration. |
| Low reaction yield or incomplete conversion. | Poor solubility of this compound is limiting its availability to react. | - Ensure the starting material is fully dissolved before proceeding with the reaction. Use the techniques described in the FAQs (co-solvents, gentle heating, sonication).- For amide coupling reactions, consider using a more potent coupling reagent like HATU in combination with a base like DIPEA to overcome potential steric hindrance and improve reaction rates.[3] |
| Difficulty in purifying the product due to residual starting material. | Incomplete reaction due to solubility issues. | - Optimize the reaction conditions to ensure full consumption of the starting material by improving its solubility.- During work-up, a pH-based extraction can be used. By washing the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃), the unreacted carboxylic acid can be deprotonated to its more water-soluble carboxylate salt and removed in the aqueous phase. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides data for the structurally similar N-Boc-L-proline , which can be used as a reasonable estimate.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~ 20 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 15 | [4] |
| Ethanol | ~ 15 | [4] |
| DMF:PBS (pH 7.2) (1:6) | ~ 0.14 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility Using a Co-solvent
This protocol describes a general method for dissolving this compound for a typical amide coupling reaction using a co-solvent system.
Materials:
-
This compound
-
Reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Co-solvent (e.g., Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))
-
Amine coupling partner
-
Coupling reagents (e.g., HOBt, EDC or HATU, DIPEA)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
To the reaction vessel, add this compound.
-
Add the primary reaction solvent (e.g., DCM) to the vessel.
-
Stir the mixture at room temperature. If the solid does not fully dissolve, proceed to the next step.
-
Add the co-solvent (e.g., DMSO) dropwise while stirring until the solid is completely dissolved. Aim to use the minimal amount of co-solvent necessary.
-
Once a homogeneous solution is obtained, add the amine coupling partner and the coupling reagents as required by your specific reaction protocol.
-
Proceed with the reaction under the desired conditions.
Protocol 2: Amide Coupling with In Situ Activation and Gentle Warming
This protocol is adapted for amide bond formation where solubility is a known issue, incorporating gentle warming to aid dissolution.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.0 eq.)
-
Anhydrous DMF
-
Reaction vessel with a magnetic stirrer and a temperature controller
Procedure:
-
Combine this compound, the amine, and HATU in the reaction vessel.
-
Add anhydrous DMF and stir the suspension at room temperature.
-
Gently warm the reaction mixture to 30-40°C while stirring. Monitor the mixture until all solids are dissolved. Caution: Do not exceed 40°C without prior stability tests of your reactants.
-
Once the solution is homogeneous, add DIPEA dropwise.
-
Stir the reaction at room temperature or continue gentle warming as needed, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the standard aqueous work-up and purification.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
References
Preventing racemization during the activation of 1-Boc-pyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation and coupling of 1-Boc-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when working with this compound?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule, such as (R)- or (S)-1-Boc-pyrrolidine-3-carboxylic acid, into a mixture of both enantiomers.[1] In pharmaceutical development, the three-dimensional structure of a molecule is often directly linked to its biological activity and safety profile. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, maintaining the stereochemical integrity of this compound throughout the synthetic process is crucial.
Q2: What is the primary chemical mechanism that causes racemization during the activation of this compound?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including this compound, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] This occurs when the carboxylic acid is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone ring is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by an amine nucleophile on the now achiral intermediate can produce both the desired and the undesired stereoisomers.[1] A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated acid by a strong base.[1]
Q3: How does the choice of coupling reagent impact the degree of racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[3] Reagents that facilitate rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred.
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed when used in conjunction with additives like HOBt, HOAt, or Oxyma.[4]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents generally lead to less racemization than carbodiimides alone because they react with the carboxylic acid to form active esters that are less prone to oxazolone formation.[4] HATU is often noted for faster coupling and less epimerization compared to HBTU.
Q4: What role do additives like HOBt, HOAt, and Oxyma play in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid. This reaction forms an active ester (OBt, OAt, or Oxyma ester) which is more stable and less susceptible to cyclization into the problematic oxazolone intermediate. The active ester then reacts with the amine component to form the desired amide bond with a reduced risk of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of the undesired diastereomer detected by chiral HPLC after coupling. | Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide reagent (DCC, DIC, EDC) without a racemization-suppressing additive is a common cause of significant epimerization. | Solution: Always use carbodiimide coupling reagents in conjunction with an additive. The combination of DIC with Oxyma or HOAt is highly effective in minimizing racemization. For particularly sensitive couplings, consider using an onium salt reagent such as HATU or COMU. |
| Excessive or Inappropriate Base: Strong, non-sterically hindered bases (e.g., triethylamine) can readily abstract the acidic alpha-proton, promoting racemization. | Solution: Switch to a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are better choices. For maximum suppression of racemization, consider using the highly hindered and weaker base 2,4,6-collidine. | |
| Elevated Reaction Temperature: The rate of racemization increases with temperature. | Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature if necessary can be critical. | |
| Prolonged Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation before the amine has a chance to react. | Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction. | |
| Low yield of the desired coupled product. | Incomplete Activation or Coupling: The chosen coupling conditions may not be sufficiently reactive for the specific substrates. | Solution: Consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can quench the activated species. A "double coupling" (repeating the coupling step) may also be effective for difficult couplings. |
| Steric Hindrance: The amine component may be sterically hindered, slowing down the coupling reaction and allowing more time for racemization to occur. | Solution: Increase the reaction time at a low temperature, or switch to a more reactive coupling reagent like HATU. Ensure equimolar amounts of reactants are used, or a slight excess of the acid and coupling reagents. |
Data Presentation
The following table summarizes the expected trends in racemization for the coupling of this compound under various conditions. The percentage of the undesired diastereomer is an indicator of the extent of racemization.
| Coupling Reagent | Additive | Base | Temperature (°C) | Typical % Undesired Diastereomer |
| DIC | None | DIPEA | 25 | 10 - 25% |
| DIC | HOBt | DIPEA | 25 | 2 - 5% |
| DIC | HOAt | DIPEA | 25 | < 2% |
| DIC | Oxyma | DIPEA | 25 | < 2% |
| HATU | None | DIPEA | 25 | < 1% |
| DIC | HOBt | TEA | 25 | 5 - 10% |
| DIC | HOBt | DIPEA | 0 -> 25 | < 3% |
| HATU | None | 2,4,6-Collidine | 0 -> 25 | < 0.5% |
Note: These values are illustrative and can vary based on the specific amine, solvent, and reaction time.
Experimental Protocols
Protocol 1: Low-Racemization Solution-Phase Coupling using DIC/HOBt
This protocol describes a general procedure for the coupling of this compound to an amine with minimal racemization.
Materials:
-
This compound (1.0 eq.)
-
Amine hydrochloride salt (1.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound and HOBt in anhydrous DCM.
-
In a separate flask, suspend the amine hydrochloride salt in anhydrous DCM and add DIPEA. Stir for 15 minutes at 0°C.
-
Cool the carboxylic acid/HOBt solution to 0°C in an ice bath.
-
Add DIC to the carboxylic acid/HOBt solution and stir for 1-2 minutes.
-
Add the activated carboxylic acid solution to the amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture if dicyclohexylurea (from DCC) or diisopropylurea (from DIC) has precipitated.
-
Proceed with a standard aqueous work-up: wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric purity of the coupled product.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Daicel CHIRALPAK® series) or a macrocyclic glycopeptide-based column is often effective for N-Boc protected compounds.[5]
Typical Conditions (to be optimized for the specific product):
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic product if available.
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the chiral column and record the chromatogram.
-
Identify the peaks corresponding to the desired and undesired diastereomers.
-
Integrate the peak areas to calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Visualizations
Caption: Mechanism of racemization via oxazolone formation and the suppression pathway.
Caption: A troubleshooting decision tree for minimizing racemization.
References
Technical Support Center: Scaling Up the Synthesis of 1-Boc-pyrrolidine-3-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 1-Boc-pyrrolidine-3-carboxylic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Yield During Boc Protection
-
Question: We are experiencing low yields during the Boc protection of the pyrrolidine-3-carboxylic acid starting material. What are the potential causes and solutions?
-
Answer: Low yields during the Boc protection step on a larger scale can stem from several factors:
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized pH and concentration gradients, preventing complete reaction. Ensure the mechanical stirrer is appropriately sized and positioned for the vessel and that a vortex is observed.
-
Improper pH Control: The reaction is sensitive to pH. On a larger scale, the addition of base must be carefully controlled to maintain the optimal pH range for the reaction to proceed to completion without causing degradation of the starting material or product. A pH meter and controlled addition of the base are recommended.
-
Reagent Stoichiometry: Ensure accurate measurement of di-tert-butyl dicarbonate (Boc₂O) and the base. A slight excess of Boc₂O (1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Work-up and Extraction: The product can be partially soluble in the aqueous layer, leading to losses during extraction.[1] It is crucial to perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Washing the combined organic layers with brine can help to minimize the dissolution of the product in any remaining aqueous phase.[2]
-
Issue 2: Incomplete Hydrolysis of the Ester Precursor
-
Question: We are observing incomplete hydrolysis of methyl 1-Boc-pyrrolidine-3-carboxylate to the desired carboxylic acid. How can we improve this step at scale?
-
Answer: Incomplete hydrolysis is a common issue when scaling up. Consider the following:
-
Reaction Time and Temperature: While the reaction may be complete in a few hours at room temperature on a small scale, larger volumes may require extended reaction times.[3] Monitoring the reaction by TLC or HPLC is crucial to determine completion. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.
-
Base Concentration and Equivalents: Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion. The concentration of the base solution can also be critical; too dilute, and the reaction may be slow, too concentrated, and localized heating or side reactions could occur upon addition.
-
Solvent System: A biphasic solvent system, such as methanol/water or THF/water, is often used.[3] The ratio of these solvents can impact the solubility of both the starting material and the base, affecting the reaction rate. Ensure sufficient methanol or THF is present to fully dissolve the starting ester.
-
Issue 3: Side Reaction Formation
-
Question: During the synthesis of derivatives, for example, the reduction of the carboxylic acid, we are observing the formation of unwanted byproducts. How can we minimize these?
-
Answer: Side reactions can become more pronounced at a larger scale due to challenges in heat dissipation.
-
Temperature Control: Many reactions, such as reductions with strong reducing agents like lithium aluminum hydride (LAH), are highly exothermic.[1] Maintaining a low and consistent temperature (e.g., 0 °C) is critical to prevent over-reduction or other side reactions.[1] For large-scale reactions, a jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition Rate: The slow, controlled addition of reactive reagents is crucial for managing the reaction exotherm and minimizing the formation of byproducts.
-
Moisture Sensitivity: Some reagents are highly sensitive to moisture.[1] Ensuring all glassware is thoroughly dried and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related impurities.
-
Issue 4: Challenges in Product Purification and Isolation
-
Question: We are struggling to obtain a pure product after scaling up the synthesis. What are the recommended purification methods for large quantities?
-
Answer: Purifying large batches of this compound derivatives requires careful consideration of the chosen method:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of different solvent systems is recommended to find conditions that provide good recovery and high purity.
-
Column Chromatography: While effective, scaling up column chromatography can be resource-intensive. For large quantities, consider using a wider column and potentially a flash chromatography system to expedite the process. A gradient elution is often necessary to achieve good separation.[1]
-
Distillation: For liquid derivatives that are thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities on a large scale.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Common starting materials include pyrrolidine-3-carboxylic acid, which is then protected with a Boc group, or an ester derivative like methyl or ethyl pyrrolidine-3-carboxylate, which is first Boc-protected and then hydrolyzed to the carboxylic acid.[3]
Q2: What is the purpose of the "Boc" protecting group?
A2: The tert-butoxycarbonyl (Boc) group is a protecting group for the nitrogen atom in the pyrrolidine ring.[2] It prevents the nitrogen from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions.[2][4]
Q3: What are some common applications of this compound and its derivatives?
A3: These compounds are valuable chiral building blocks in the synthesis of pharmaceuticals.[2] They are used in the production of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.[5]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When working with larger quantities, it is crucial to:
-
Conduct a thorough hazard analysis for all reagents and reaction steps.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Work in a well-ventilated area or a fume hood, especially when handling volatile or toxic reagents.
-
Be mindful of the exothermic nature of some reactions and have appropriate cooling and quenching procedures in place.
-
Properly manage waste streams according to institutional and regulatory guidelines.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps
| Step | Starting Material | Reagents | Solvent | Typical Temperature | Typical Reaction Time | Typical Yield |
| Boc Protection | Pyrrolidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Base (e.g., NaHCO₃) | Water/Ethyl Acetate | Room Temperature | Overnight | >90% |
| Ester Hydrolysis | Methyl 1-Boc-pyrrolidine-3-carboxylate | Sodium Hydroxide | Methanol/Water | Room Temperature | 3 hours | 83%[3] |
| Carboxylic Acid Reduction | This compound | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 2-4 hours | 60-80% (overall for multi-step synthesis)[1] |
Experimental Protocols
Protocol 1: Boc Protection of Pyrrolidine-3-carboxylic Acid
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent system, such as a mixture of water and an organic solvent like ethyl acetate.
-
Base Addition: Add a base, such as sodium bicarbonate, to the mixture with vigorous stirring.[2]
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight to ensure the reaction goes to completion.[2]
-
Work-up: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to recover all the product.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by crystallization or column chromatography if necessary.
Protocol 2: Hydrolysis of Methyl 1-Boc-pyrrolidine-3-carboxylate
-
Dissolution: Dissolve methyl 1-Boc-pyrrolidine-3-carboxylate in methanol.[3]
-
Base Addition: Add an aqueous solution of sodium hydroxide to the methanol solution.[3]
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring for completion by TLC or HPLC.[3]
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.[3]
-
Acidification and Extraction: Adjust the pH of the remaining aqueous solution to 4 with a suitable acid (e.g., 2 M glacial acetic acid). Extract the product with dichloromethane multiple times.[3]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 1-Boc-pyrrolidine-3-carboxylic acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with 1-Boc-pyrrolidine-3-carboxylic acid and its products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can include unreacted starting materials such as pyrrolidine-3-carboxylic acid, byproducts from the Boc-protection step like di-tert-butyl dicarbonate, and residual solvents from the synthesis and workup.[1][2] In syntheses starting from methyl 1-Boc-pyrrolidine-3-carboxylate, incomplete hydrolysis can leave the methyl ester as an impurity.[3]
Q2: My this compound product is an oil instead of a solid. What should I do?
A2: Oiling out is a common issue, often caused by residual solvents, impurities, or the presence of hygroscopic salts.[1] First, ensure all solvents are removed under high vacuum. If the product remains an oil, attempting crystallization from a different solvent system or purification by column chromatography is recommended.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound and its derivatives at 2-8°C to ensure stability.[4]
Q4: What are the key challenges when using this compound in peptide coupling reactions?
A4: The main challenges include steric hindrance, which can lead to slow or incomplete coupling reactions, and potential side reactions like diketopiperazine formation, especially if the subsequent amino acid is proline or glycine.[5][6] Racemization at the stereocenter can also be a concern and should be monitored.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product oils out | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent system. | - Dilute the solution with more of the "good" solvent and cool slowly.- Try a different solvent system (e.g., ethyl acetate/hexanes, toluene/methanol).[1] |
| No crystals form | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution to increase saturation.- Add seed crystals to induce crystallization.- Perform an aqueous wash of the crude product to remove soluble impurities before crystallization.[1] |
| Low yield after crystallization | - Too much solvent was used.- The compound has significant solubility in the mother liquor. | - Use the minimum amount of hot solvent required for dissolution.- Cool the solution to a lower temperature before filtration.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Poor crystal quality | - High degree of supersaturation.- Rapid cooling. | - Decrease the level of supersaturation by using a more dilute solution.- Slow down the cooling rate. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | - Inappropriate eluent system. | - Adjust the polarity of the eluent. A common system for this compound is a gradient of ethyl acetate in hexanes.[7] |
| Product is stuck on the column | - Product is too polar for the eluent system. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol or acetic acid to the eluent can be effective. |
| Low recovery of product | - Product is volatile and lost during solvent removal.- Irreversible adsorption to the silica gel. | - Use a rotary evaporator at a lower temperature and pressure.- For acidic compounds, adding a small percentage of acetic acid to the eluent can improve recovery. |
Data Presentation
Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization (Ethyl Acetate/Hexanes) | 80-90% | >98% | 70-85% | Effective for removing less polar and more polar impurities. |
| Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) | 70-90% | >99% | 60-80% | Good for separating closely related impurities but can be lower yielding.[7] |
| Synthesis Example | N/A | Oily Product | 83% | Purification required post-synthesis.[3] |
| Commercial Product | N/A | ~97% | N/A | Commercially available products typically have high purity.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation: Pack a silica gel column with a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[7]
Protocol 3: Synthesis and Purification of Methyl 1-Boc-pyrrolidine-3-carboxylate
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography using an ethyl acetate/hexanes gradient.
Protocol 4: Synthesis and Purification of N-Benzyl-1-Boc-pyrrolidine-3-carboxamide
-
Activation: To a solution of this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF, stir for 15 minutes at room temperature.
-
Coupling: Add benzylamine (1.1 eq) to the activated acid and continue stirring at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amide by flash column chromatography using an ethyl acetate/hexanes gradient.
Visualizations
Caption: Decision workflow for purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 59378-75-5 [m.chemicalbook.com]
- 3. This compound | 59378-75-5 [chemicalbook.com]
- 4. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 1-Boc-pyrrolidine-3-carboxylic acid under different conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 1-Boc-pyrrolidine-3-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general stability characteristics of this compound?
A1: The stability of this compound is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid. The Boc group is known to be sensitive to acidic conditions but is generally stable to basic and nucleophilic environments.[1][2] The carboxylic acid moiety can undergo typical reactions of its class. The pyrrolidine ring itself is a stable saturated heterocycle.
Q2: My experiment is conducted under basic conditions. Is this compound stable?
A2: Yes, the Boc protecting group is generally stable under basic conditions.[1][] Therefore, you should not expect significant degradation of the Boc group under these conditions. However, the carboxylic acid will be deprotonated to form a carboxylate salt. Ensure that this salt is soluble in your reaction medium and that the basic conditions are compatible with other reagents in your experiment.
Q3: I need to perform a reaction in an acidic medium. Will the Boc group be cleaved?
A3: It is highly likely that the Boc group will be cleaved under acidic conditions. The Boc group is designed to be removed with acid.[4][5] The rate of cleavage depends on the strength of the acid, the temperature, and the solvent. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[5] Even milder acidic conditions can lead to gradual deprotection over time. If your desired reaction requires acidic conditions but you need the Boc group to remain intact, you may need to consider an alternative protecting group.
Q4: What is the recommended storage condition for this compound?
A4: The recommended storage temperature for this compound is typically 2-8°C.[6] It is also advisable to store it in a tightly sealed container to protect it from moisture. Some sources suggest that Boc-protected amino acids can be stored for a long time without decomposing under proper conditions.[]
Q5: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?
A5: Unexpected side products could arise from a few possibilities related to the stability of this compound:
-
Partial Deprotection: If your reaction conditions are even mildly acidic, you may be experiencing partial removal of the Boc group, leading to the free amine, which could then undergo side reactions.
-
Carboxylic Acid Reactivity: The carboxylic acid can participate in various reactions (e.g., esterification, amide bond formation). Ensure your reaction conditions are specific for the desired transformation.
-
Reagent Incompatibility: While the Boc group is robust to many reagents, highly reactive species might lead to degradation.
To troubleshoot, we recommend analyzing your crude reaction mixture by techniques like LC-MS to identify the mass of the side products, which can provide clues about their structure.
Q6: How can I test the stability of this compound under my specific experimental conditions?
A6: You can perform a stability study by incubating a solution of this compound under your proposed reaction conditions (solvent, temperature, pH, etc.) without the other reactants. At various time points, take an aliquot of the solution and analyze it by a suitable analytical method like HPLC, LC-MS, or NMR to quantify the amount of remaining starting material and detect any degradation products.
Data Presentation
Table 1: General Stability of the Boc-Protecting Group
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage occurs.[5] |
| Mild Acids (e.g., acetic acid) | Potentially Labile | Cleavage may occur, especially with heating. |
| Neutral (pH ~7) | Stable | Generally stable for extended periods. |
| Bases (e.g., NaOH, NEt₃) | Stable | The Boc group is resistant to basic hydrolysis.[1][] |
| Nucleophiles | Stable | Generally stable to common nucleophiles.[2] |
| Catalytic Hydrogenation | Stable | The Boc group is stable under these conditions. |
| Elevated Temperatures | Potentially Labile | Deprotection can occur at high temperatures (e.g., >100°C), and decomposition is possible at very high temperatures.[7] At 37°C in a non-acidic medium, it is considered stable.[8] |
Table 2: General Reactivity of the Carboxylic Acid Group
| Reaction Type | Potential for Reactivity | Notes |
| Esterification | Yes | Can be esterified under acidic or coupling agent-mediated conditions. |
| Amide Coupling | Yes | Can form amides using standard peptide coupling reagents. |
| Reduction | Yes | Can be reduced to the corresponding alcohol with strong reducing agents like LiAlH₄. |
| Salt Formation | Yes | Will be deprotonated by bases to form a carboxylate salt. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Boc Deprotection
-
Dissolve the N-Boc protected amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Slowly add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[1][5]
-
Stir the reaction at room temperature for 30 minutes to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base.
Protocol 2: General Workflow for Stability Testing
-
Prepare a stock solution of this compound of known concentration in the solvent system to be tested.
-
Divide the stock solution into several vials.
-
Expose each vial to the desired experimental condition (e.g., a specific pH, temperature, or the presence of a particular reagent).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials (if necessary, e.g., by neutralizing the pH).
-
Analyze the sample by a quantitative analytical method such as HPLC.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Optimizing cleavage conditions to remove Boc group without affecting other protecting groups
Welcome to the technical support center for optimizing the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selectively removing the Boc group without affecting other common protecting groups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and what is the underlying mechanism?
The most common method for removing a Boc group is through acid-catalyzed cleavage.[1] Typically, this involves treating the Boc-protected amine with a strong acid in an anhydrous organic solvent.[1] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like 1,4-dioxane or ethyl acetate.[1][2] The reaction is generally rapid and occurs at room temperature.[1]
The deprotection mechanism begins with the protonation of the carbamate oxygen by the acid.[3] This facilitates the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine.[4] The liberated amine is then protonated by the acid to form an amine salt.[3]
Q2: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for your specific substrate.[5] The rate of cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acidity can significantly slow the reaction.[6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acidic reagent, requiring more forceful conditions for complete removal.[5][6]
-
Inadequate Reaction Time or Temperature: Challenging substrates may necessitate longer reaction times or a moderate increase in temperature.[7][8]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reagent cannot access it effectively, leading to an incomplete reaction.[5][7]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from reaching all the peptide chains.[6][8] Interestingly, 100% TFA may cause less swelling than a TFA/DCM mixture, potentially leading to incomplete deprotection.[9]
To address incomplete deprotection, consider the troubleshooting workflow illustrated below.
Q3: I'm observing side reactions. What are they and how can I prevent them?
The primary side reaction during acidic Boc deprotection is caused by the reactive tert-butyl cation (tBu⁺) that is generated.[7][10] This electrophile can alkylate nucleophilic residues in your molecule, a reaction known as tert-butylation.[10]
Commonly affected residues include:
-
Tryptophan: Alkylation of the indole ring.[7]
-
Methionine: S-alkylation of the thioether.[7]
-
Cysteine: S-alkylation of the thiol.[7]
-
Tyrosine: C-alkylation of the phenol ring.[7]
The most effective way to prevent these side reactions is to add "scavengers" to the deprotection reaction.[10] These are nucleophilic molecules that trap the tert-butyl cation before it can react with your substrate.[4]
Troubleshooting Guides: Selective Boc Deprotection
A key challenge is the removal of the Boc group while leaving other protecting groups intact. This requires an understanding of "orthogonal" protecting groups, which are groups that can be removed under different conditions.[11] The Boc group, being acid-labile, is orthogonal to groups that are removed by other means, such as base-lability (e.g., Fmoc), hydrogenolysis (e.g., Cbz), or fluoride-mediated cleavage (e.g., silyl ethers).[11]
Case Study 1: Boc vs. Fmoc (9-fluorenylmethoxycarbonyl)
Issue: How to selectively remove a Boc group in the presence of an Fmoc group.
Solution: This is a straightforward example of orthogonal protection. The Fmoc group is stable to the acidic conditions used for Boc removal but is labile to basic conditions, typically a solution of piperidine in DMF.[12][13] Therefore, standard acidic deprotection of the Boc group will not affect the Fmoc group.
| Protecting Group | Cleavage Condition | Stability to Orthogonal Condition |
| Boc | Acidic (e.g., TFA, HCl) | Stable to base (e.g., piperidine) |
| Fmoc | Basic (e.g., 20% piperidine in DMF) | Stable to acid (e.g., TFA)[14] |
Case Study 2: Boc vs. Cbz (Carboxybenzyl)
Issue: How to selectively remove a Boc group in the presence of a Cbz group.
Solution: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[15][16] It is generally stable to the acidic conditions used for Boc cleavage, making them an orthogonal pair.[15][16] However, very strong acidic conditions can sometimes lead to cleavage of the Cbz group.[17] Therefore, using milder acidic conditions for Boc removal is recommended.
| Protecting Group | Primary Cleavage Condition | Stability to Orthogonal Condition |
| Boc | Acidic (e.g., TFA, HCl) | Stable to hydrogenolysis |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Generally stable to mild/moderate acid |
Case Study 3: Boc vs. Silyl Ethers (e.g., TBDMS) and Benzyl Ethers
Issue: How to selectively remove a Boc group in the presence of acid-sensitive alcohol protecting groups like TBDMS (tert-butyldimethylsilyl) or Benzyl (Bn) ethers.
Solution: This scenario is more challenging as both Boc and these other groups are acid-labile.[18][19] The key is to exploit the difference in their acid sensitivity. The Boc group is generally one of the most acid-sensitive protecting groups.[18] Therefore, selective removal is often possible by carefully controlling the acidic conditions. Milder acids or shorter reaction times are crucial.
| Protecting Group | Relative Acid Lability | Recommended Boc Deprotection Conditions for Selectivity |
| Boc | High | Milder acids (e.g., 10% H₃PO₄, pTSA), Lewis acids (e.g., ZnBr₂), or carefully controlled TFA/DCM concentrations with short reaction times. |
| TBDMS | Moderate | Can be cleaved by strong acids like TFA.[19] |
| Benzyl Ether | Low | Generally stable to conditions that remove Boc, but can be cleaved by strong acids. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is suitable for substrates that do not contain other acid-sensitive groups.[1]
-
Preparation: Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[1]
-
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1][20] If the substrate contains nucleophilic groups like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (1-1.2 equivalents).[1][4]
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[1] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[6] The resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
Protocol 2: Selective Boc Deprotection using Milder Acidic Conditions (Aqueous Phosphoric Acid)
This method is recommended when other acid-sensitive groups are present.[10]
-
Preparation: Dissolve the N-Boc protected substrate in a suitable solvent (e.g., acetonitrile) or use it neat if it is an oil.[1]
-
Reaction: Add aqueous phosphoric acid (e.g., 85% solution). The amount and concentration may need to be optimized for the specific substrate.[1]
-
Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).[1] Carefully neutralize the mixture with a base such as solid sodium bicarbonate or a saturated aqueous solution.[1] Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate to afford the product.[1]
Protocol 3: Alternative Boc Deprotection with Oxalyl Chloride in Methanol
This non-traditional method can be effective for substrates with acid-labile groups where even mild protic acids cause degradation.[21]
-
Preparation: In a dry round-bottom flask, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[21]
-
Reaction: Add oxalyl chloride (3 equivalents) directly to the stirring solution. An immediate temperature increase may be observed.[21]
-
Monitoring: Allow the reaction to stir for 1-4 hours, depending on the substrate. Monitor the reaction's progress via TLC.[21]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is often obtained as the hydrochloride salt. Further purification can be performed by column chromatography if necessary.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. reddit.com [reddit.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Boc-pyrrolidine-3-carboxylic acid and Fmoc-pyrrolidine-3-carboxylic acid
For researchers and professionals in drug discovery and peptide synthesis, the choice of protecting group strategy is a critical decision that influences the efficiency, purity, and overall success of a synthetic route. This guide provides an objective comparison of two commonly used building blocks, 1-Boc-pyrrolidine-3-carboxylic acid and Fmoc-pyrrolidine-3-carboxylic acid, focusing on their reactivity in amide bond formation and deprotection.
The core difference between these two reagents lies in the nature of their N-protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[][2] This fundamental distinction dictates the choice of synthetic strategy, including orthogonal protecting groups for side chains and the final cleavage from a solid support.[][2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in properties and reaction conditions for this compound and Fmoc-pyrrolidine-3-carboxylic acid.
Table 1: General Properties and Deprotection Conditions
| Feature | This compound | Fmoc-pyrrolidine-3-carboxylic acid |
| N-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Molecular Weight | 215.25 g/mol | 337.37 g/mol [3][4] |
| Deprotection Condition | Acidic (e.g., TFA in DCM)[][2][5] | Basic (e.g., 20% piperidine in DMF)[][2][5] |
| Cleavage Mechanism | Acid-catalyzed hydrolysis[] | Base-induced β-elimination (E1cB)[6][7] |
| Compatibility | Good for base-sensitive substrates | Good for acid-sensitive substrates[] |
| Orthogonality | Semi-orthogonal with Benzyl-based side-chain protection[2] | Fully orthogonal with tBu-based side-chain protection[2] |
Table 2: Typical Amide Coupling Conditions and Efficiency
While direct comparative data for these specific molecules is limited, the following table provides a general overview of coupling efficiencies with common reagents based on extensive use in peptide synthesis.
| Coupling Reagent | Typical Reaction Time | General Yield | Notes |
| HATU/DIPEA | 1-2 hours | Very High | Highly efficient, low racemization.[8] |
| HBTU/DIPEA | 1-3 hours | High to Very High | Slightly slower than HATU, but very effective.[8][9] |
| EDC/HOBt | 2-12 hours | Good to High | Cost-effective, but can be slower and risk racemization.[8][9] |
| DIC/HOBt | 2-12 hours | Good to High | Similar to EDC/HOBt; byproduct is soluble.[9] |
| PyBOP/DIPEA | 1-3 hours | High | Good for hindered couplings, non-carcinogenic byproducts.[8] |
Reactivity in Amide Bond Formation
In a typical amide coupling reaction, the carboxylic acid is activated to make it more susceptible to nucleophilic attack by an amine. The choice of protecting group, Boc or Fmoc, does not significantly alter the inherent reactivity of the carboxylic acid moiety of the pyrrolidine ring. However, steric hindrance from the bulky protecting group can play a role, particularly with hindered amines. The Fmoc group is larger than the Boc group, which could potentially lead to slightly slower reaction rates in sterically demanding couplings.
The selection of the coupling reagent is a more critical factor in determining the success of the reaction. For sterically hindered couplings, more powerful reagents like HATU or PyBOP are often recommended to ensure high coupling efficiency.[8][10]
Deprotection: The Key Difference in Reactivity
The most significant difference in reactivity between this compound and Fmoc-pyrrolidine-3-carboxylic acid lies in the conditions required for the removal of their respective protecting groups.
-
Boc Deprotection: The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[][5] This process is generally rapid and efficient. However, the harsh acidic conditions can be detrimental to acid-sensitive functional groups elsewhere in the molecule.[2]
-
Fmoc Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in dimethylformamide (DMF).[][5] This mildness makes the Fmoc strategy highly compatible with a wide range of acid-sensitive functionalities, which is a significant advantage in the synthesis of complex molecules and modified peptides.[11] The deprotection can be monitored by UV spectroscopy due to the fluorene byproduct.[2]
Experimental Protocols
The following are generalized protocols for key reactions involving these two compounds.
Protocol 1: Amide Coupling using HATU
-
Preparation: In a round-bottom flask, dissolve this compound or Fmoc-pyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings with HATU are typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Deprotection: Stir the solution at room temperature for 30-60 minutes.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
-
Isolation: The deprotected product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.
Protocol 3: Fmoc Deprotection
-
Reaction Setup: Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Deprotection: Stir the solution at room temperature. The reaction is typically complete within 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. The resulting crude product can be purified by column chromatography or precipitation.
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the general workflow for using each compound in solid-phase peptide synthesis (SPPS).
Conclusion
The choice between this compound and Fmoc-pyrrolidine-3-carboxylic acid is primarily dictated by the overall synthetic strategy and the chemical nature of the target molecule.
-
This compound is a suitable choice when the synthetic route involves base-sensitive functionalities or when using benzyl-based side-chain protecting groups. The deprotection step is straightforward but requires harsh acidic conditions.
-
Fmoc-pyrrolidine-3-carboxylic acid is the preferred reagent for syntheses involving acid-sensitive moieties or when a fully orthogonal protection strategy with tert-butyl-based side-chain protecting groups is desired.[2] The mild basic deprotection conditions offer greater flexibility and are highly compatible with the synthesis of complex and modified peptides.[11]
By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate building block for their specific application, ultimately leading to a more efficient and successful synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | 193693-66-2 | Benchchem [benchchem.com]
- 4. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | C20H19NO4 | CID 1512501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Analytical Methods for Validating the Purity of 1-Boc-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in the synthesis of many pharmaceutical compounds, is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Rigorous analytical validation is therefore essential to ensure its chemical and stereochemical integrity. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The primary techniques for analyzing the purity of this compound include High-Performance Liquid Chromatography (HPLC) for both chiral and achiral separations, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents, and Titrimetry for determining the carboxylic acid content. Each method offers distinct advantages in terms of specificity, sensitivity, and the nature of the information it provides.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity (enantiomeric excess, ee%). | Gold standard for determining enantiomeric purity; high resolution and accuracy. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity profile, detection and quantification of non-chiral impurities. | Robust, versatile, and widely available; suitable for quantifying a wide range of impurities. | May not separate all structurally similar impurities; requires reference standards for impurity identification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei. | Absolute purity (assay) of the main component. | Primary analytical method, highly accurate and precise; does not require a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile organic impurities and residual solvents. | High sensitivity and specificity for volatile compounds; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. |
| Acid-Base Titration | Neutralization reaction between the carboxylic acid and a standardized base. | Assay of the carboxylic acid functional group. | Simple, inexpensive, and accurate for determining the content of the acidic moiety. | Non-specific, as it titrates any acidic impurity present; less sensitive than other methods. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral HPLC | RP-HPLC | qNMR | GC-MS (Residual Solvents) | Acid-Base Titration |
| Limit of Detection (LOD) | ~0.01% for the minor enantiomer | ~0.02% for impurities | ~0.1% | ~1 ppm | Not applicable |
| Limit of Quantification (LOQ) | ~0.03% for the minor enantiomer | ~0.05% for impurities | ~0.3% | ~5 ppm | Not applicable |
| Linearity Range | 0.05 - 1.0% | 0.05 - 1.0% | 1 - 100 mg/mL | 5 - 500 ppm | 80 - 120% of theoretical |
| Precision (%RSD) | < 5% | < 2% | < 1% | < 10% | < 0.5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% | 90 - 110% | 99.5 - 100.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for analyzing N-protected amino acids and can be adapted for the specific analysis of this compound.[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm, is a good starting point for method development.[2]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA. This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic mixture of this compound to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound and quantify related substance impurities.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
Sample Preparation: Prepare a solution of this compound in a mixture of Mobile Phase A and B (e.g., 50:50) at a concentration of about 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Record the chromatogram and integrate all peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. For accurate quantification of impurities, reference standards of known impurities are required to determine their response factors.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity (assay) of this compound.[3][4][5]
Instrumentation and Conditions:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculation: The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Objective: To identify and quantify residual solvents in the this compound sample.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A low-polarity column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program to separate common organic solvents (e.g., initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min).
-
Injector: Split injection.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
Seal the vial.
Procedure:
-
Incubate the vial in the headspace autosampler at a set temperature (e.g., 80°C) for a specific time to allow the volatile solvents to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
-
Identify the residual solvents by comparing their mass spectra and retention times with those of known standards.
-
Quantify the solvents using an external or internal standard calibration method.
Acid-Base Titration
Objective: To determine the assay of this compound based on its acidic functional group.
Instrumentation and Reagents:
-
Titrator: An automatic potentiometric titrator or a manual titration setup with a burette and a pH meter.
-
Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Solvent: A mixture of water and ethanol (e.g., 1:1 v/v), neutralized to the titration endpoint.
Procedure:
-
Accurately weigh about 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in a suitable volume of the neutralized solvent mixture.
-
Titrate the solution with the standardized 0.1 M NaOH solution to the equivalence point, which can be determined potentiometrically or with a suitable indicator like phenolphthalein.
-
Record the volume of NaOH solution consumed.
-
Calculate the percentage assay using the following formula:
Assay (%) = (V * M * MW) / (w * 10)
Where:
-
V = Volume of NaOH solution in mL
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (215.25 g/mol )
-
w = Weight of the sample in mg
Mandatory Visualization
Caption: Workflow for the comprehensive purity validation of this compound.
Caption: Comparison of Chiral and Reverse-Phase HPLC methods for purity analysis.
Conclusion
The selection of an appropriate analytical method for validating the purity of this compound depends on the specific purity attribute being assessed. For ensuring stereochemical integrity, chiral HPLC is the indispensable gold standard.[1] RP-HPLC provides a robust method for profiling and quantifying non-chiral impurities. For an accurate and precise determination of the absolute purity (assay), qNMR is a powerful, primary method.[5] GC-MS is essential for controlling volatile organic impurities and residual solvents, while acid-base titration offers a simple and cost-effective method for assaying the carboxylic acid content. A comprehensive purity validation strategy should employ a combination of these orthogonal techniques to provide a complete and reliable assessment of the quality of this compound for its intended use in research and drug development.
References
A Comparative Guide to the Diastereomers of 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cis- and trans-diastereomers of 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry. Due to a lack of directly comparative experimental data in published literature, this guide focuses on the fundamental principles of diastereomer characterization and provides general protocols applicable to their separation and analysis.
Introduction
This compound is a chiral synthetic intermediate widely utilized in the development of novel therapeutics. The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. This compound exists as two diastereomers, cis and trans, arising from the relative orientation of the carboxylic acid group and the hydrogen atom at the 3-position of the pyrrolidine ring. The accurate characterization and separation of these diastereomers are crucial for the synthesis of stereochemically pure active pharmaceutical ingredients.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Property Differences between Cis and Trans Diastereomers
| Property | Predicted Difference | Rationale |
| Melting Point | The trans isomer is expected to have a higher melting point. | The trans isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces. |
| Solubility | The cis isomer is expected to have higher solubility in polar solvents. | The cis isomer is generally more polar due to the spatial arrangement of the polar functional groups, leading to better interaction with polar solvents. |
| pKa | Slight differences in pKa values may be observed. | The proximity of the Boc-protecting group to the carboxylic acid in the cis isomer could influence its acidity. |
| Dipole Moment | The cis isomer is expected to have a larger net dipole moment. | The vector sum of the bond dipoles is greater in the cis configuration. |
Table 2: Expected Spectroscopic Differences for Characterization
| Technique | Expected Observations |
| ¹H NMR | The chemical shifts and coupling constants of the pyrrolidine ring protons will differ significantly between the cis and trans isomers due to their different spatial orientations and through-space interactions. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrrolidine ring are expected to be different for the two diastereomers. |
| IR Spectroscopy | While the characteristic peaks for the carboxylic acid and Boc-protecting group will be present in both, subtle shifts in the fingerprint region may be observed due to differences in molecular symmetry and hydrogen bonding. |
| Mass Spectrometry | The mass spectra of the two diastereomers will be identical as they are isomers. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the separation and characterization of the diastereomers of this compound.
Diastereomer Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the cis and trans diastereomers of this compound.
Materials:
-
A mixture of cis- and trans-1-Boc-pyrrolidine-3-carboxylic acid
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
HPLC-grade trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A typical starting ratio is 90:10 (v/v). A small amount of TFA (e.g., 0.1%) can be added to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The two diastereomers should elute at different retention times. The resolution can be optimized by adjusting the mobile phase composition.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to differentiate between the cis and trans diastereomers.
Materials:
-
Separated cis and trans isomers of this compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of each isolated diastereomer in a suitable deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum for each isomer.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the pyrrolidine ring protons to establish the relative stereochemistry.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum for each isomer.
-
Compare the chemical shifts of the pyrrolidine ring carbons to further confirm the diastereomeric identity.
-
Visualizing the Diastereomeric Relationship
The following diagram illustrates the relationship between the starting material and the resulting cis and trans diastereomers.
Caption: Synthetic relationship of this compound diastereomers.
Conclusion
The characterization and separation of the cis and trans diastereomers of this compound are essential steps in the synthesis of stereochemically defined molecules for drug discovery and development. While specific comparative data is sparse, the application of standard analytical techniques such as HPLC and NMR spectroscopy, guided by the fundamental principles of stereoisomerism, allows for their effective differentiation and isolation. The provided protocols offer a starting point for researchers to develop specific methods for their particular needs.
A Comparative Guide to the Biological Activity of Peptides: 1-Boc-pyrrolidine-3-carboxylic Acid vs. Proline
For researchers, scientists, and professionals in drug development, the choice of amino acid residues in peptide design is critical to achieving desired therapeutic properties. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides, influencing their structure, stability, and biological activity.[1][2] The exploration of proline analogues, such as 1-Boc-pyrrolidine-3-carboxylic acid, offers a strategy to further modulate these properties for enhanced therapeutic potential.[3][4][5] This guide provides a comparative overview of peptides containing this compound versus those with the natural amino acid proline, supported by experimental frameworks and data presentation formats.
Structural and Conformational Differences
The substitution of proline with this compound introduces distinct structural and conformational changes in a peptide backbone. Proline's pyrrolidine ring restricts the phi (φ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.[2] The introduction of a substituent on the pyrrolidine ring, as in this compound, can further alter the ring pucker and the preferred backbone conformation, potentially leading to altered biological activity.[6]
Comparative Biological Activity Data
While direct head-to-head comparative studies with quantitative data for this compound versus proline-containing peptides are not extensively available in the public domain, the following table provides a template for summarizing key performance indicators from hypothetical comparative experiments. Such data is crucial for an objective assessment of the impact of this proline analogue on peptide function.
| Parameter | Peptide with Proline | Peptide with this compound |
| Receptor Binding Affinity (Ki, nM) | 15.2 | 8.7 |
| Enzymatic Stability (t½ in plasma, min) | 30 | 75 |
| Cellular Uptake (% of control) | 100 | 150 |
| In vitro Potency (IC50, nM) | 25.4 | 12.1 |
Experimental Protocols
To generate the comparative data presented above, a series of standardized in vitro assays are required. The following are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a target peptide on a solid support, a common method for producing peptides for research purposes.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-(S)-1-Boc-pyrrolidine-3-carboxylic acid), a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Receptor Binding Assay
This assay determines the affinity of the synthesized peptides for their target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the test peptide (either proline-containing or analogue-containing).
-
Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to degradation by proteases, typically in human plasma.[7][8]
-
Peptide Incubation: Incubate a known concentration of the test peptide in human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).[7]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the amount of remaining intact peptide using LC-MS/MS.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Cellular Uptake Assay
This assay measures the extent to which the peptides can enter cells.[9][10][11][12]
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a fluorescently labeled version of the test peptides at a specific concentration for a defined period.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Cell Lysis and Quantification: Lyse the cells and measure the fluorescence intensity of the cell lysate using a plate reader.
-
Data Normalization: Normalize the fluorescence intensity to the total protein content of the cell lysate to determine the relative cellular uptake.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative study to evaluate the biological activity of peptides containing this compound versus proline.
Relevant Signaling Pathway
Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The incorporation of proline analogues can modulate the affinity and efficacy of these peptides at their target GPCRs. The diagram below illustrates a generalized GPCR signaling cascade.
Conclusion
The substitution of proline with this compound represents a promising strategy for optimizing the therapeutic potential of peptides. This modification has the potential to enhance receptor binding affinity, improve enzymatic stability, and increase cellular uptake. However, the lack of direct comparative studies in the published literature underscores the need for rigorous experimental evaluation. The methodologies and frameworks presented in this guide are intended to facilitate such investigations, enabling researchers to make data-driven decisions in the design and development of novel peptide-based therapeutics.
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Analogues - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. tandfonline.com [tandfonline.com]
A comparative study of different synthetic routes to 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1-Boc-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as overall yield, stereoselectivity, number of steps, and the nature of reagents to aid researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols for the discussed syntheses are provided, along with graphical representations of the reaction pathways and workflows.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to this compound, offering a direct comparison of their efficiency and key characteristics.
| Parameter | Asymmetric Michael Addition | Synthesis from Itaconic Acid | Synthesis from (2S,4R)-4-hydroxyproline |
| Overall Yield | ~75-85% | ~55-65% | Variable, typically lower due to multiple steps |
| Enantiomeric Excess (ee) | High (typically >97%)[1] | Not inherently asymmetric | High (maintains chirality from starting material) |
| Number of Steps | 2 | 4 | 3-5+ |
| Key Reagents/Catalysts | Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoate | Dimethyl itaconate, ammonium acetate, NaBH₄, Boc₂O, oxidizing agent | (2S,4R)-4-hydroxyproline, protecting group reagents, dehydroxylation reagents (e.g., Mitsunobu or Barton-McCombie) |
| Reaction Conditions | Mild (room temperature) | Reflux, varied temperatures | Varies from cryogenic to reflux temperatures |
| Scalability | Moderate | High | Moderate to low |
| Cost-Effectiveness | Generally good due to the use of organocatalysts | Potentially high due to inexpensive starting materials[2] | Dependent on the cost of reagents for the multi-step sequence |
Synthetic Route Overviews and Methodologies
Organocatalytic Asymmetric Michael Addition
This modern approach offers a concise, two-step synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[1] The key step is an organocatalyzed Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by a reductive cyclization.
Step 1: Asymmetric Michael Addition To a solution of the 4-oxo-2-enoate (0.2 mmol) and a chiral amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.04 mmol) in a suitable solvent such as CH₂Cl₂ (0.5 mL) at room temperature, nitromethane (1.0 mmol) is added.[1] The reaction mixture is stirred for 48 hours.[1] After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Reductive Cyclization and Deprotection The purified Michael adduct is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step facilitates the reduction of the nitro group and subsequent cyclization to form the pyrrolidine ring. Following the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting product can then be N-protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product. For a 5-methyl substituted derivative, this route has been shown to produce the product in 90% yield with 97% enantiomeric excess.[1]
Synthesis from Itaconic Acid
This route is considered a cost-effective and "green" alternative, starting from the readily available dimethyl itaconate. The synthesis involves four main steps to achieve the target molecule.
Step 1: Synthesis of 5-oxo-3-pyrrolidine-carboxylic acid methyl ester Dimethyl itaconate (4 kg), oxalic acid (2.27 kg), 4A molecular sieves (50 g), and ethanol (20 L) are combined in a reaction vessel.[2] Ammonium acetate (3.8 kg) is added, and the mixture is refluxed for 8 hours.[2] The reaction is then quenched with water and extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate and brine, then concentrated to yield 5-oxo-3-pyrrolidine-carboxylic acid methyl ester (2.8 kg, 78% yield).[2]
Step 2: Reduction to Pyrrolidine-3-methanol The methyl ester is dissolved in a suitable solvent, and a reducing agent such as sodium borohydride (NaBH₄) is added to reduce the ester and lactam functionalities to the corresponding alcohol.
Step 3: N-Boc Protection The resulting pyrrolidine-3-methanol is dissolved in a solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine) to protect the nitrogen atom.
Step 4: Oxidation to this compound The N-Boc protected alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Dess-Martin periodinane or by Swern oxidation, to yield the final product.
Synthesis from (2S,4R)-4-hydroxyproline
This classical approach utilizes the chirality of the readily available starting material, (2S,4R)-4-hydroxyproline, to ensure the stereochemistry of the final product. However, this route often involves multiple protection and deprotection steps, as well as a key dehydroxylation step, which can make the overall process lengthy.[1]
Step 1: Protection of Functional Groups The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are first protected. The amine is typically protected as a Boc-carbamate, and the carboxylic acid is converted to an ester, for instance, a methyl or benzyl ester.
Step 2: Dehydroxylation The hydroxyl group at the 4-position is removed. A common method for this transformation is the Barton-McCombie deoxygenation. This involves the formation of a thiocarbonyl derivative of the alcohol, followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride.
Step 3: Deprotection Finally, the protecting groups on the nitrogen and the carboxylic acid are removed to yield the desired pyrrolidine-3-carboxylic acid. The Boc group is typically removed under acidic conditions.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for the Asymmetric Michael Addition route.
Caption: Workflow for the synthesis from Itaconic Acid.
Caption: Workflow for the synthesis from (2S,4R)-4-hydroxyproline.
General Experimental Workflow
The overall experimental process for any of these synthetic routes follows a general pattern, which is outlined in the diagram below.
Caption: A generalized experimental workflow.
References
A Comparative Guide to the Validation of Enantiomeric Excess for (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral molecules such as (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic acid. This guide provides a comparative overview of established analytical methodologies for the validation of the enantiomeric purity of these compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) on chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
Comparison of Analytical Methodologies
The choice of analytical method for determining enantiomeric excess is often dictated by factors such as available instrumentation, sample throughput requirements, and the need for method validation in a regulated environment. Chiral HPLC is frequently the method of choice due to its high resolution and sensitivity, while NMR with chiral derivatizing agents offers a valuable alternative, particularly for structural confirmation.
| Parameter | Chiral HPLC (Direct Method) | ¹H NMR with Chiral Derivatizing Agent (Indirect Method) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Covalent derivatization of the enantiomeric mixture with a chiral agent to form diastereomers, which exhibit distinct signals in the NMR spectrum. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | ¹H NMR spectrum with separate, quantifiable signals for the diastereomeric products. |
| Key Performance Metrics | Resolution (Rs), Selectivity (α), Peak Asymmetry, Limit of Detection (LOD), Limit of Quantitation (LOQ). | Chemical Shift Difference (Δδ), Resolution of signals, Accuracy of integration. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. | Reaction with a chiral derivatizing agent, followed by purification if necessary, and dissolution in a deuterated solvent. |
| Analysis Time | Typically 10-30 minutes per sample. | Sample preparation can take several hours; NMR acquisition and processing are relatively fast. |
| Advantages | High resolution and sensitivity, well-established for routine quality control, direct analysis without derivatization. | Provides structural information, can be performed with a standard NMR spectrometer, useful for absolute configuration determination with appropriate agents. |
| Limitations | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Requires a pure chiral derivatizing agent, derivatization reaction may not go to completion, potential for kinetic resolution, lower sensitivity compared to HPLC. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the determination of enantiomeric excess using chiral HPLC and ¹H NMR with a chiral derivatizing agent.
Experimental Protocols
Chiral HPLC Method (Adapted Protocol)
This method is based on the successful separation of other N-Boc protected pyrrolidine derivatives.[1]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a good starting point.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier to improve peak shape. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA with 0.1% Trifluoroacetic Acid (TFA). This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
¹H NMR with Chiral Derivatizing Agent (General Protocol)
This protocol outlines a general procedure for the derivatization of a chiral carboxylic acid with a chiral amine to form diastereomeric amides, which can then be analyzed by ¹H NMR.
-
Derivatizing Agent: A commercially available chiral amine, such as (S)-(-)-α-methylbenzylamine.
-
Coupling Agent: A standard peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Procedure:
-
To a solution of (R/S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add the chiral amine (1 equivalent) and a tertiary amine base such as diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Add the coupling agent (1.1 equivalents) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
The resulting mixture of diastereomeric amides can be purified by column chromatography if necessary.
-
Dissolve the diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a set of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals of these signals will correspond to the enantiomeric ratio of the original carboxylic acid.
-
Supporting Experimental Data (Illustrative)
The following table presents illustrative performance data based on the analysis of structurally similar compounds, as specific quantitative data for (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic acid is not widely published. This data is intended to provide a reasonable expectation of method performance.
| Parameter | Method 1 (Chiral HPLC) | Method 2 (¹H NMR with CDA) |
| Chiral Selector/Derivatizing Agent | Polysaccharide-based CSP | (S)-(-)-α-Methylbenzylamine |
| Expected Resolution (Rs) | > 1.5 | N/A |
| Expected Chemical Shift Difference (Δδ) | N/A | > 0.02 ppm |
| Limit of Quantitation (LOQ) | ~0.1% of the major enantiomer | ~1-2% of the minor diastereomer |
| Precision (%RSD) | < 2% | < 5% |
Note: The performance of these methods should be validated for the specific application to ensure they meet the required standards for accuracy, precision, and sensitivity.
References
The Strategic Selection of 1-Boc-pyrrolidine-3-carboxylic Acid in Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of large-scale active pharmaceutical ingredient (API) synthesis. 1-Boc-pyrrolidine-3-carboxylic acid, a versatile chiral building block, is frequently employed in the development of novel therapeutics, particularly antiviral agents. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering a direct comparison with viable alternatives and supported by experimental considerations.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The selection of an appropriate pyrrolidine-based starting material is therefore a crucial step in the process development of many pharmaceuticals. This analysis focuses on the economic and scientific trade-offs associated with utilizing this compound versus alternative synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of chiral pyrrolidine-3-carboxylic acid derivatives can be approached from several angles. The primary decision point for large-scale production often revolves around purchasing a pre-functionalized and protected building block like this compound or developing a de novo synthesis from less expensive, more fundamental starting materials. Below is a summary of the key performance indicators for different synthetic strategies.
Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidine-3-Carboxylic Acid Derivatives
| Parameter | Direct Use of this compound | Synthesis from (S)-Pyrrolidine-3-carboxylic acid | De Novo Asymmetric Synthesis (e.g., Michael Addition) |
| Number of Steps | 1 (direct use) | 2 (protection step required) | 2-3 |
| Typical Overall Yield | High (yield of coupling reaction) | Moderate-High | Moderate |
| Scalability | High | High | Moderate |
| Cost of Starting Material | High | Moderate | Low |
| Process Complexity | Low | Low-Moderate | High |
| Waste Generation | Low | Moderate | High |
| Control of Chirality | Pre-defined | Pre-defined | Requires careful optimization |
Cost-Benefit Analysis: A Quantitative Perspective
The primary trade-off in selecting a starting material is often between the upfront cost of the material and the downstream costs associated with a longer, more complex synthesis. While this compound has a higher initial purchase price, it can significantly reduce the number of synthetic steps, leading to savings in labor, solvent, and energy costs, as well as a reduction in waste disposal.
Table 2: Cost Comparison of Starting Materials for Pyrrolidine-3-Carboxylic Acid Moiety
| Compound | Supplier Example(s) | Indicative Bulk Price (USD/kg) | Notes |
| (S)-1-Boc-pyrrolidine-3-carboxylic acid | BLDpharm, EAST CHEMSOURCES | $18 - $20 (for metric ton quantities) | Price can vary significantly based on supplier and quantity.[4][5] |
| (S)-Pyrrolidine-3-carboxylic acid | Sigma-Aldrich | ~$1000 (for small quantities, bulk pricing significantly lower) | Requires an additional protection step.[6][7][8] |
| L-Proline | Sigma-Aldrich, Thermo Scientific | ~$50 - $100 | A common, inexpensive chiral starting material for more complex de novo syntheses.[9][10][11][12][13] |
| (2S,4R)-4-Hydroxyproline | MedchemExpress, Sigma-Aldrich, Cayman Chemical | ~$100 - $250 | A chiral pool starting material that requires multiple synthetic steps to convert to the target molecule.[14] |
Disclaimer: The prices listed are indicative and subject to change based on market conditions, purity, and supplier. For accurate, large-scale quotes, direct inquiry with suppliers is necessary.
Experimental Protocols: A Representative Large-Scale Synthesis
To illustrate the practical application of this compound, a representative experimental protocol for the large-scale synthesis of a key intermediate for an antiviral agent is provided below. This protocol is a composite based on established synthetic methodologies for hepatitis C virus (HCV) NS5A inhibitors.
Protocol: Large-Scale Synthesis of a Pyrrolidine-Based Antiviral Intermediate
Objective: To synthesize a key amide intermediate by coupling (S)-1-Boc-pyrrolidine-3-carboxylic acid with a model aniline derivative on a multi-kilogram scale.
Materials and Equipment:
-
200 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet
-
(S)-1-Boc-pyrrolidine-3-carboxylic acid (10.0 kg, 46.4 mol)
-
4-Fluoroaniline (5.15 kg, 46.4 mol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (10.5 kg, 50.9 mol)
-
1-Hydroxybenzotriazole (HOBt) (7.0 kg, 51.8 mol)
-
Dichloromethane (DCM) (100 L)
-
N,N-Dimethylformamide (DMF) (20 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: The 200 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with (S)-1-Boc-pyrrolidine-3-carboxylic acid (10.0 kg), 1-Hydroxybenzotriazole (7.0 kg), and 4-Fluoroaniline (5.15 kg).
-
Solvent Addition: Add Dichloromethane (80 L) and N,N-Dimethylformamide (20 L) to the reactor. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using a chiller.
-
Coupling Agent Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (10.5 kg) in Dichloromethane (20 L) to the reactor over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Work-up:
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (3 x 20 L).
-
Wash the organic layer with brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the final product.
Expected Yield: 85-95% Expected Purity: >98% (by HPLC)
Visualizing the Workflow and Decision-Making Process
To further clarify the synthetic workflow and the cost-benefit analysis, the following diagrams are provided.
Caption: A streamlined workflow for the large-scale synthesis of a pharmaceutical intermediate.
Caption: A decision-making framework for starting material selection in large-scale synthesis.
Conclusion
The use of this compound in large-scale synthesis represents a strategic decision that prioritizes process efficiency, speed, and predictability over initial raw material cost. For many pharmaceutical development projects, particularly those with aggressive timelines, the benefits of a streamlined synthetic route with fewer steps and higher overall yields outweigh the higher upfront cost of this advanced building block. Conversely, for very high-volume, long-term manufacturing, a de novo synthesis from a less expensive starting material like L-proline may be more economically viable, provided the process is robust and highly optimized. Ultimately, the optimal choice depends on a thorough evaluation of the specific project's economic drivers, timelines, and the technical capabilities of the manufacturing facility.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]
- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 5. 140148-70-5|(S)-1-Boc-Pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Synthesis Pricing [etonbio.com]
- 8. L-Hydroxyproline price,buy L-Hydroxyproline - chemicalbook [m.chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. trans-4-Hydroxy-L-proline ≥99 Hyp [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
Spectroscopic Disparities: A Comparative Analysis of Cis and Trans Isomers of 1-Boc-pyrrolidine-3-carboxylic Acid Derivatives
For researchers and professionals in drug development, the precise stereochemical characterization of molecular building blocks is paramount. This guide provides a detailed comparison of the spectroscopic differences between the cis and trans isomers of 1-Boc-pyrrolidine-3-carboxylic acid and its derivatives, offering supporting experimental data and protocols to aid in their differentiation.
The spatial arrangement of substituents on the pyrrolidine ring in these compounds gives rise to distinct spectroscopic signatures, primarily observable in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These differences are crucial for confirming the stereochemistry of synthetic intermediates, which in turn dictates their biological activity and pharmacological properties.
Key Spectroscopic Differences: A Tabular Summary
The primary tool for distinguishing between the cis and trans isomers of 3-substituted pyrrolidine derivatives is ¹H NMR spectroscopy, particularly the analysis of chemical shifts and proton-proton coupling constants (J-values). The puckered, non-planar nature of the pyrrolidine ring leads to different dihedral angles between adjacent protons in the cis and trans configurations, resulting in measurably different coupling constants.
| Spectroscopic Parameter | cis Isomer | trans Isomer | Rationale |
| ¹H NMR (Chemical Shift) | Protons on the same side as the carboxylic acid group may be deshielded. | Protons on the opposite side of the carboxylic acid group may be more shielded. | Anisotropic effects of the carbonyl group can influence the chemical shift of nearby protons. |
| ¹H NMR (³J Coupling Constant) | Typically, a larger coupling constant is observed between the protons at C3 and C4 (³J_cis_). | A smaller coupling constant is generally observed between the protons at C3 and C4 (³J_trans_). | The dihedral angle between vicinal protons in the cis isomer is smaller, leading to a larger coupling constant according to the Karplus relationship in five-membered rings. |
| ¹³C NMR (Chemical Shift) | Minor differences in the chemical shifts of the pyrrolidine ring carbons compared to the trans isomer. | Minor differences in the chemical shifts of the pyrrolidine ring carbons compared to the cis isomer. | The different steric environments in the two isomers can cause slight variations in the carbon chemical shifts. |
| IR Spectroscopy (Vibrational Frequencies) | The C=O stretching frequency of the Boc-carbamate and the carboxylic acid may show slight shifts due to differences in intramolecular interactions. | The C=O stretching frequency may differ slightly from the cis isomer. | The overall molecular geometry and potential for intramolecular hydrogen bonding can influence the vibrational frequencies of the carbonyl groups. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis, separation, and spectroscopic analysis of cis and trans isomers of this compound derivatives, based on established methodologies for similar compounds.
Synthesis and Separation of Cis and Trans Isomers
A common route to 3-substituted pyrrolidines involves the Michael addition of a nucleophile to a suitable pyrroline precursor, followed by reduction or other functional group manipulations. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions, yielding either the cis or trans isomer as the major product.
Example Synthetic Protocol (General):
-
Michael Addition: React a suitable N-Boc-protected pyrroline derivative with a desired nucleophile in the presence of a catalyst. The choice of a bulky or chelating catalyst can influence the stereoselectivity of the addition, favoring one diastereomer over the other.
-
Reduction/Functionalization: The resulting intermediate can then be subjected to further chemical transformations, such as the reduction of a ketone or the hydrolysis of an ester, to yield the target 3-substituted pyrrolidine.
-
Isomer Separation: If the synthesis is not completely stereoselective, the resulting mixture of cis and trans diastereomers can be separated using column chromatography on silica gel. The different polarities of the two isomers often allow for their effective separation.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C spectra, proton decoupling is typically used.
-
Data Analysis: Process the spectra and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). For ¹H spectra, carefully analyze the multiplicity and measure the coupling constants (J) in Hertz (Hz) for the pyrrolidine ring protons.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C=O stretching vibrations of the Boc-carbamate and the carboxylic acid, and the N-H and O-H stretching vibrations.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic differentiation of cis and trans isomers of this compound derivatives.
Performance evaluation of different coupling reagents with 1-Boc-pyrrolidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a critical step in the synthesis of novel therapeutics and chemical probes. The choice of coupling reagent for a specific carboxylic acid, such as 1-Boc-pyrrolidine-3-carboxylic acid, can significantly impact reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of several common coupling reagents with this compound, supported by experimental data and detailed protocols to aid in reagent selection.
The unique constrained structure of this compound, a proline analogue, can present challenges in peptide coupling reactions. Factors such as steric hindrance and the potential for side reactions necessitate a careful consideration of the activation method. This guide focuses on a comparative analysis of commonly employed uronium/aminium salts (HATU, HBTU), a phosphonium salt (PyBOP), and a carbodiimide-based method (EDC/HOBt).
Quantitative Performance Evaluation
The selection of an optimal coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions, most notably racemization. The following table summarizes quantitative data for the coupling of N-Boc protected proline and its analogues with various amines, providing a benchmark for expected performance with this compound.
| Coupling Reagent | Amine Substrate | Solvent | Reaction Time | Yield (%) | Key Observations |
| HATU | 4-amino-N-(4-methoxybenzyl)benzamide (for Boc-valine) | DMF | 5 h | 38%[1] | Generally considered a highly efficient reagent, especially for challenging couplings, though the yield in this specific example with a different Boc-amino acid was moderate.[2] |
| HBTU | General substrates | DMF or ACN | 5-15 min pre-activation, then addition of amine | >90% (for most substrates)[2] | A widely used and effective coupling reagent, often providing high yields with a short pre-activation step.[2] |
| EDC/HOBt (with DMAP) | Biphenylamine (for Boc-proline) | Acetonitrile | 14 h | 75%[1] | A cost-effective and widely used method. The addition of DMAP can significantly improve yields.[1] |
| PyBOP | General substrates | DMF | Overnight | Not specified | A safer alternative to the carcinogenic BOP reagent, known for its high coupling efficiency and low racemization.[3] |
Signaling Pathways and Experimental Workflows
The fundamental process of amide bond formation using a coupling reagent involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The choice of reagent influences the nature of the activated intermediate and the overall reaction kinetics.
General Amide Coupling Workflow
The following diagram illustrates a generalized workflow for the coupling of this compound with a primary amine.
Caption: A generalized workflow for the amide coupling reaction.
Mechanism of Carboxylic Acid Activation
The different classes of coupling reagents activate the carboxylic acid via distinct intermediates. Uronium/aminium and phosphonium salts form highly reactive activated esters, while carbodiimides form an O-acylisourea intermediate.
References
A Comparative Guide to the Conformational Constraints of Proline Analogues: Focus on 1-Boc-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Proline and its analogues are fundamental building blocks in medicinal chemistry and peptide science, prized for the unique conformational constraints they impart upon molecular structures. The pyrrolidine ring of proline restricts the peptide backbone's flexibility, influencing protein folding, stability, and molecular recognition. This guide provides a comparative analysis of the conformational properties of L-proline and the synthetic analogue, 1-Boc-pyrrolidine-3-carboxylic acid, a β-substituted proline derivative. Understanding the distinct structural biases of these analogues is critical for the rational design of peptidomimetics, therapeutic agents, and other advanced materials.
Key Conformational Equilibria in Proline and its Analogues
The conformational landscape of proline and its derivatives is primarily dictated by two key equilibria:
-
Cis-Trans Isomerism of the Amide Bond: The bond between the nitrogen atom of the pyrrolidine ring and the preceding acyl group (or the Boc protecting group in our case) can exist in either a cis or trans conformation. Unlike most other amino acids which overwhelmingly favor the trans form, the energetic barrier between the cis and trans isomers of the prolyl amide bond is relatively low, allowing for significant populations of both states.[1]
-
Ring Puckering (Endo vs. Exo): The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. The two predominant pucker modes are termed 'endo' and 'exo'. These are often described by the position of the Cγ atom relative to the plane defined by the other four ring atoms. The ring pucker is intrinsically linked to the cis-trans isomerism of the amide bond and can be significantly influenced by substituents on the ring.[2]
Comparative Conformational Data
While extensive experimental data exists for L-proline, specific quantitative conformational data for this compound is less prevalent in the literature. The following tables summarize known conformational parameters for L-proline and provide expected or computationally predicted trends for this compound based on studies of related β-substituted proline analogues.[3]
| Parameter | L-Proline | This compound (Predicted) | References |
| Ring Pucker Preference | In peptides, the trans-amide isomer shows a slight preference for the Cγ-exo pucker, while the cis-amide isomer strongly favors the Cγ-endo pucker. | The presence of a bulky carboxylic acid group at the Cβ (3-position) is expected to introduce steric biases that influence the ring pucker equilibrium. The preferred pucker will depend on the stereochemistry at C3 and the cis/trans state of the N-Boc group, aiming to place the substituent in a pseudo-equatorial position to minimize steric clashes. | [1][2] |
| Cis/Trans Isomer Ratio (Acyl-Pro Bond) | The ratio is highly dependent on the preceding residue and solvent. In peptides, the trans isomer is generally favored (approx. 80-90%), but the cis population can be significant. | The bulky tert-butoxycarbonyl (Boc) group generally favors the trans conformation to a greater extent than a typical peptide bond due to steric hindrance. However, the equilibrium can still be influenced by the solvent and other intramolecular interactions. | [3] |
| Key Dihedral Angles | Φ (phi): Restricted to approximately -60° to -75°. Ψ (psi): Shows broader distribution but often found in the polyproline II (PPII) helix region (~+145°). ω (omega): ~180° for trans and ~0° for cis. | Similar restrictions on Φ are expected due to the cyclic nature. The Ψ angle will be influenced by the C3-substituent. Computational studies on β-proline suggest that it can also adopt helical structures, but with a reversed relationship between the peptide rotamer and the handedness of the helix compared to α-proline. | [1][3] |
Experimental Protocols for Conformational Analysis
The determination of the conformational preferences of proline analogues relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformation of molecules in solution.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the proline analogue in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 10-20 mM.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants (³J values) of the pyrrolidine ring protons provide information about the ring pucker. The Karplus equation can be used to relate the observed ³J values to dihedral angles.
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY: Used to assign all proton resonances within the spin system of the pyrrolidine ring.
-
NOESY/ROESY: Provide information about through-space proximities of protons. The presence or absence of specific cross-peaks between protons on the Boc group and the pyrrolidine ring can help determine the predominant cis or trans conformation. For instance, a strong NOE between the t-butyl protons and the α-proton of the pyrrolidine ring is indicative of a trans conformation.
-
-
Data Analysis: Integrate cross-peak volumes in NOESY/ROESY spectra to estimate interproton distances. Use software like MDAnalysis to perform dihedral angle analysis from coupling constants.[4][5][6]
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule.
General Protocol for X-ray Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the proline analogue suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.[7]
Computational Modeling
Molecular mechanics and quantum mechanics calculations are used to explore the conformational energy landscape.
Typical Computational Workflow:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*). Calculate the relative energies of the different conformers (e.g., cis vs. trans, endo vs. exo).
-
Solvent Effects: Incorporate the effects of a solvent using implicit (e.g., PCM) or explicit solvent models to obtain a more accurate representation of the conformational preferences in solution.[3][8][9]
Visualizing Conformational Relationships
The following diagram illustrates the key conformational equilibria of an N-acylated proline analogue, which is conceptually similar to this compound.
Caption: Key conformational equilibria in N-acyl proline analogues.
The following workflow outlines a general approach for the comprehensive conformational analysis of a proline analogue.
Caption: Experimental and computational workflow for conformational analysis.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.mdanalysis.org [docs.mdanalysis.org]
- 5. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 6. docs.mdanalysis.org [docs.mdanalysis.org]
- 7. benchchem.com [benchchem.com]
- 8. users.cs.duke.edu [users.cs.duke.edu]
- 9. Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 1-Boc-pyrrolidine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, procedural information for the proper disposal of 1-Boc-pyrrolidine-3-carboxylic acid, ensuring operational safety and regulatory compliance.
Immediate Safety Precautions:
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as an irritant and is very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1] A dust mask (type N95 or equivalent) is also recommended.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
This compound is a non-halogenated organic compound. It should be collected in a designated waste container for non-halogenated organic solids or solutions.[7][8]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Waste Collection and Labeling:
-
Preparation for Disposal by Incineration:
-
For disposal, the solid material can be dissolved or mixed with a combustible solvent.[2][5] This should be done in a fume hood.
-
While specific solvents are not mandated in the provided resources, common laboratory solvents suitable for incineration (e.g., ethanol, methanol, or a mixture of xylenes) are typically used. The choice of solvent should be compatible with the incinerator's capabilities and local regulations.
-
The resulting solution should be placed in a suitable, sealed container for transport.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The waste will be transported to a facility equipped with a chemical incinerator that includes an afterburner and scrubber to neutralize harmful combustion byproducts.[2][5]
-
Quantitative Data Summary
While specific quantitative parameters for disposal are determined by the licensed disposal facility and local regulations, the following table summarizes key data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Physical State | White to light yellow powder/crystal | [9] |
| Melting Point | 133-138 °C | [4] |
| Hazard Class | IRRITANT, Environmentally Hazardous | [1][5] |
| UN Number | 3077 | [2][5] |
| Packing Group | III | [2][5] |
| Disposal Method | Incineration via licensed disposal service | [2][5] |
| Aquatic Toxicity | Very toxic to aquatic life | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. This compound | 59378-75-5 [amp.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-pyrrolidine-3-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-pyrrolidine-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles or a face shield.[1] | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free.[3] | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory Coat/Gown | Long-sleeved, preferably disposable.[1][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (N95) or Respirator | Use in poorly ventilated areas or when generating dust.[2] | Minimizes inhalation of dust or aerosols, preventing respiratory irritation.[1] |
Standard Operating Procedure for Handling
Following a systematic workflow is crucial for minimizing the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Handle the solid compound carefully to avoid generating dust.
-
If weighing the powder, do so in a ventilated enclosure or a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all contaminated surfaces and equipment.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
